4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-[benzyl(methyl)amino]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(15(18)19)9-14(13)17(20)21/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWOVJXYAOQHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Researcher's Guide to the Synthesis and Sourcing of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid is a bespoke chemical entity with significant potential as a structural motif and intermediate in medicinal chemistry and materials science. A survey of the current chemical market indicates that this compound is not a readily available, off-the-shelf product. This guide, therefore, provides a comprehensive technical overview for its practical acquisition through chemical synthesis. We present a strategic approach starting from commercially available precursors, detail a proposed synthetic pathway with a step-by-step experimental protocol, and outline the necessary quality control and safety considerations. This document is intended to empower researchers and drug development professionals to procure this valuable building block for their discovery programs.
Introduction and Strategic Overview
This compound is a substituted aromatic carboxylic acid featuring a tertiary amine and a nitro group. Its structural complexity and multiple functional groups make it an attractive intermediate for creating diverse molecular libraries, particularly in drug discovery where such scaffolds can be elaborated to target various biological pathways.
Given its absence from major chemical supplier catalogs, a de novo synthesis approach is the most viable procurement strategy. This guide focuses on the synthesis from its most logical and commercially available precursor, 4-(Methylamino)-3-nitrobenzoic acid . The proposed synthetic transformation is a standard N-benzylation reaction, a robust and well-documented method in organic chemistry.
Compound Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₄N₂O₄
-
Molecular Weight: 286.28 g/mol
-
CAS Number: Not assigned.
Sourcing Strategy: The Precursor Approach
The cornerstone of this strategy is the procurement of a suitable starting material. The most direct precursor is 4-(Methylamino)-3-nitrobenzoic acid, which possesses the core structure minus the benzyl group. This compound is readily available from multiple suppliers.
Table 1: Supplier and Pricing Information for Key Precursor 4-(Methylamino)-3-nitrobenzoic Acid (CAS: 41263-74-5)
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| Sigma-Aldrich | SY3H3D680293 | 98% | - | Inquiry | Aldrich Partner |
| TCI Chemicals | M2423 | >98.0% (HPLC) | 1g | Inquiry | Stock |
| Santa Cruz Biotechnology | sc-283084 | - | 1g | Inquiry | Stock |
| BLD Pharm | BD109849 | - | 1g / 5g | Inquiry | Stock |
| CymitQuimica | CM183421 | >98.0% (HPLC) | - | Inquiry | Multiple Sources |
Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers. The CAS number for this precursor is 41263-74-5.[1]
Proposed Synthesis Pathway and Mechanism
The proposed synthesis involves the N-benzylation of 4-(Methylamino)-3-nitrobenzoic acid using a benzyl halide (e.g., benzyl bromide) and a suitable base.
Reaction: 4-(Methylamino)-3-nitrobenzoic acid + Benzyl Bromide → this compound
Mechanism: This reaction proceeds via a standard Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The secondary amine on the precursor acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The base, typically a non-nucleophilic carbonate or hindered amine, deprotonates the resulting ammonium salt to yield the final tertiary amine product and prevent unwanted side reactions.
Caption: Proposed Sₙ2 synthesis pathway for N-benzylation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for N-alkylation. Researchers must adapt it based on their specific laboratory conditions and scale.
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(Methylamino)-3-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Causality Note: Adding the electrophile slowly prevents localized overheating and potential side reactions. The base neutralizes the HBr formed during the reaction, driving it to completion.
-
-
Reaction & Monitoring: Heat the mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup - Quenching: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Causality Note: The product is expected to be more soluble in the organic solvent (EtOAc), while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove any unreacted amine), deionized water, and finally brine.
-
Causality Note: The brine wash helps to remove residual water from the organic layer before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Physicochemical and Safety Data of Precursor
Since the target compound is novel, its full physicochemical and toxicological properties are uncharacterized. The data for the key precursor, 4-(Methylamino)-3-nitrobenzoic acid , should be used as a baseline for handling and safety protocols. The final product should be treated as a potentially hazardous substance.
Table 2: Properties of 4-(Methylamino)-3-nitrobenzoic acid (CAS: 41263-74-5)
| Property | Value | Reference |
| Molecular Weight | 196.16 g/mol | [2] |
| Appearance | Light yellow to amber powder/crystal | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [3] |
| Storage | Store at room temperature, desiccated |
Safety & Handling:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for the precursor 4-(Methylamino)-3-nitrobenzoic acid before commencing work.
Quality Control and Workflow Visualization
Confirming the identity and purity of the newly synthesized compound is a critical final step.
Recommended Characterization Methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful addition of the benzyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product (286.28 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Caption: Overall workflow from precursor sourcing to final product validation.
Conclusion
While this compound is not a commercially cataloged item, it is readily accessible to the diligent researcher through standard organic synthesis. By procuring the key precursor, 4-(Methylamino)-3-nitrobenzoic acid, and applying a robust N-benzylation protocol, scientists can reliably produce this compound. This guide provides the necessary strategic, practical, and safety information to enable the synthesis and subsequent use of this valuable intermediate in advancing research and development objectives.
References
-
ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid... [Image]. Retrieved from [Link]
-
ExportersIndia. (n.d.). Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98%. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(Methylamino)-3-nitrobenzoic Acid. Retrieved from [Link]
-
BioCrick. (n.d.). 4-Methylamino-3-nitrobenzoic acid. Retrieved from [Link]
Sources
Technical Guide: Exploiting 3-Nitro-4-Substituted Benzoic Acids in Medicinal Chemistry
Executive Summary
The 3-nitro-4-substituted benzoic acid scaffold represents a "privileged structure" in modern drug discovery. Its utility stems from a unique electronic push-pull system: the electron-withdrawing nitro group at position 3 and the carboxyl group at position 1 synergistically activate position 4 for nucleophilic aromatic substitution (
Section 1: Structural Rationale & Reactivity
Electronic Activation
The reactivity of 4-chloro-3-nitrobenzoic acid (the primary commercial starting material) is governed by the inductive (-I) and mesomeric (-M) effects of the nitro and carboxyl groups.
-
The Nitro Effect: The
group at the ortho position to the halogen dramatically lowers the energy of the transition state (Meisenheimer complex) during nucleophilic attack. -
The Carboxyl Effect: While typically deactivating for electrophilic substitution, the carboxyl group at the para position further withdraws electron density, making the C4 carbon highly electrophilic.
The "Chemical Handle" Concept
This scaffold offers three distinct vectors for diversification:
-
Position 4 (
): Displacement of halides by amines, phenols, or thiols. -
Position 3 (Reduction): Transformation of
to allows for intramolecular cyclization. -
Position 1 (Coupling): The carboxylic acid allows for amide coupling or esterification to tune lipophilicity (
).
Figure 1: Reactivity vectors of the 3-nitro-4-halo scaffold. The C4 position is the primary entry point for library generation.
Section 2: Synthetic Strategies (The Core Workflow)
The most robust synthetic pathway involves a "Displace-Reduce-Cyclize" sequence. This order is critical; reducing the nitro group before substitution deactivates the ring (converting the electron-withdrawing
General Synthetic Flow
Figure 2: The "Displace-Reduce-Cyclize" workflow. This sequence preserves the electronic activation required for the initial substitution.
Section 3: Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
This protocol describes the displacement of the 4-chloro group with a primary amine. This is the critical library-generating step.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 equiv)
-
Primary Amine (
) (1.2 equiv) -
DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Ethanol (for reactive amines) or DMF (for unreactive amines)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (5.0 mmol) in Ethanol (20 mL).
-
Addition: Add DIPEA (12.5 mmol) followed by the amine (6.0 mmol). The solution typically turns deep yellow/orange due to the formation of the charge-transfer complex.
-
Reaction: Heat to reflux (80°C) for 4–6 hours.
-
Note: For sterically hindered amines, switch solvent to DMF and heat to 100°C.
-
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (
) should disappear, replaced by a more polar fluorescent spot. -
Workup (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Pour into ice-cold 1M HCl (100 mL).
-
Observation: The product should precipitate immediately as a bright yellow/orange solid. If no precipitate forms, the pH is likely not acidic enough to protonate the carboxylic acid.
-
Filter, wash with water, and dry.
-
Optimization Table: Solvent & Base Effects
| Solvent | Base | Temp (°C) | Yield | Comments |
| Ethanol | 80 | 65-75% | Good for aliphatic amines; eco-friendly. | |
| DMF | 100 | 85-95% | Best for anilines or weak nucleophiles. | |
| Water | NaOH | 100 | 40-60% | "Green" but often suffers from solubility issues. |
| DMSO | DIPEA | 120 | >90% | Use only for extremely unreactive nucleophiles. |
Protocol B: Nitro Reduction (Iron-Mediated)
While catalytic hydrogenation (
Methodology:
-
Suspend the 3-nitro-4-substituted benzoic acid (1.0 equiv) in Glacial Acetic Acid (10 V/w).
-
Add Iron powder (5.0 equiv) portion-wise at room temperature.
-
Heat to 60°C for 2 hours. The yellow color of the nitro compound will fade to a pale beige/grey.
-
Workup: Filter through Celite to remove iron residues. Dilute filtrate with water and neutralize with
to precipitate the anthranilic acid derivative.
Section 4: Medicinal Chemistry Applications[1][2][3][4]
Benzimidazole Anthelminthics & Antivirals
The 3,4-diaminobenzoic acid derivatives generated above are direct precursors to benzimidazoles.
-
Mechanism: Condensation with aldehydes followed by oxidative cyclization.
-
Relevance: Benzimidazole derivatives from this scaffold show potent activity against Giardia lamblia and Entamoeba histolytica by inhibiting tubulin polymerization [1].[1]
GPR109b Agonists
Research indicates that 3-nitro-4-aminobenzoic acids themselves (without cyclization) act as selective agonists for the G-protein coupled receptor GPR109b (HM74), a receptor associated with lipolysis regulation, distinct from the niacin receptor GPR109a [2].
Quinazolinone EGFR Inhibitors
The 4-anilino-3-nitrobenzoic acid scaffold is a bioisostere precursor for Quinazolines (e.g., Gefitinib analogs).
-
Pathway: Reduction to the amine
Cyclization with formamide or urea Quinazolinone core.
Biological Activity Data (Representative)
| Compound Class | Target | Activity Metric | Reference |
| 3-nitro-4-alkoxybenzoates | Candida guilliermondii | MIC: 31 µM | [3] |
| 3-nitro-4-aminobenzoates | GPR109b (GPCR) | [2] | |
| Benzimidazole deriv. | S. aureus | MIC: 12.5 µg/mL | [4] |
Section 5: Troubleshooting & Optimization
-
Regioselectivity Issues: In 2,4-dichloro-3-nitrobenzoic acid, the C4 chlorine is significantly more reactive than C2 due to the para-carboxyl activation. However, steric bulk at C4 can force substitution at C2. Check NMR: C4 substitution shows two doublets (ortho coupling); C2 substitution often alters this pattern.
-
Solubility: The intermediate nitro-acids are often insoluble in non-polar solvents. Always use polar aprotic solvents (DMF, DMSO) for NMR analysis.
-
Incomplete Reduction: If the Iron reduction stalls, add a catalytic amount of dilute HCl or Ammonium Chloride (
) to activate the iron surface.
References
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Source:[2] Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]2]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Source: ResearchGate / Journal of Chemistry. URL:[Link]
- Process for the preparation of benzimidazole derivatives (EP2834224B1).
Sources
A Senior Application Scientist's Guide to the Solubility Profile of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility profile of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles, predictive models, and robust experimental protocols necessary for its thorough characterization. By applying the methodologies detailed herein, researchers can systematically evaluate the compound's behavior, enabling informed decisions in process development and formulation science.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] A negative Gibbs free energy of mixing (ΔG_mix) favors dissolution, a principle encapsulated by the adage "like dissolves like."[2]
Molecular Structure Analysis of this compound
To predict the solubility of this compound, a structural analysis is paramount. The molecule possesses a blend of polar and non-polar functional groups:
-
Carboxylic Acid (-COOH): A polar, acidic group capable of strong hydrogen bonding. This group will dominate interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[3] Its acidity suggests that in organic solvents, it will behave as a weaker acid than in water.[4]
-
Nitro Group (-NO2): A strongly polar, electron-withdrawing group that contributes to the molecule's overall polarity and potential for dipole-dipole interactions.[5]
-
Tertiary Amine (-N(CH₃)(Benzyl)): A polar group that can act as a hydrogen bond acceptor.
-
Aromatic Rings (Benzoic and Benzyl): These non-polar moieties contribute to van der Waals forces and will favor interactions with non-polar or moderately polar solvents.
This amphiphilic nature—possessing both polar and non-polar regions—suggests a complex solubility profile. High solubility can be anticipated in polar aprotic solvents that can effectively solvate both the polar functional groups and the aromatic rings. Solubility in non-polar solvents is expected to be limited due to the highly polar carboxylic acid and nitro groups.
The Role of Solvent Properties
The choice of solvent is critical and should be guided by an understanding of key solvent properties:
-
Polarity and Dielectric Constant: Solvents with high dielectric constants are more effective at solvating ions and polar molecules.
-
Hydrogen Bonding Capability: Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors and acceptors. Aprotic solvents (e.g., acetone, ethyl acetate) can only act as hydrogen bond acceptors.
-
Cohesive Energy Density: This is the basis for solubility parameters like the Hildebrand and Hansen parameters.
Predictive Models: Hansen Solubility Parameters (HSP)
When experimental data is scarce, Hansen Solubility Parameters (HSP) offer a powerful predictive tool.[6] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar interactions.
The principle is that substances with similar HSP values are likely to be miscible.[9] By determining the HSP of this compound (either through group contribution methods or experimental testing with a range of known solvents), one can predict its solubility in any other solvent for which HSP values are known.[10] This allows for the intelligent screening and selection of optimal solvents for processes like crystallization and formulation.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[11][12] This method ensures that the solution has reached saturation and is in equilibrium with the solid phase.[13] For earlier stages of drug discovery, kinetic solubility methods, often using DMSO as a co-solvent, can provide rapid, albeit less precise, estimations.[14][15]
The Shake-Flask Protocol for Thermodynamic Solubility
This protocol is a self-validating system for obtaining reliable equilibrium solubility data. It is consistent with guidelines from the International Council for Harmonisation (ICH).[16][17][18]
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached.[19]
-
Equilibration: Agitate the sealed containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[20] The time to reach equilibrium should be determined experimentally by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration remains constant.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same constant temperature to allow the excess solid to settle. Subsequently, separate the saturated solution from the undissolved solid. This is a critical step and is best achieved by centrifugation followed by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
The following diagram illustrates this robust workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification Methods
The choice of analytical method is dependent on the properties of the analyte and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It offers high specificity, sensitivity, and accuracy. A validated HPLC method with UV detection would be ideal for this compound due to its aromatic structure.
-
UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a strong chromophore and there are no interfering substances. A calibration curve must be generated in the same solvent matrix.
-
Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the residue. This method is only suitable for non-volatile solutes and solvents and when solubility is relatively high.
Data Presentation and Interpretation
To facilitate analysis and comparison, the experimentally determined solubility data should be organized systematically.
Table 1: Solubility of this compound in Selected Organic Solvents at 25°C
| Solvent | Solvent Class | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Toluene | Non-polar | 2.4 | Data to be determined | Data to be determined |
| Dichloromethane | Non-polar | 9.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | 6.0 | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | 21.0 | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | 37.5 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Data to be determined | Data to be determined |
| Methanol | Polar Protic | 32.7 | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | 24.6 | Data to be determined | Data to be determined |
Interpreting the Results:
-
High Solubility in Polar Aprotic Solvents: High solubility is anticipated in solvents like DMSO and acetone. These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the carboxylic acid, nitro, and amine groups.
-
Moderate to High Solubility in Alcohols: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to favorable interactions. However, the energy required to break the solvent-solvent hydrogen bonds might temper the overall solubility compared to polar aprotic solvents.
-
Low Solubility in Non-polar Solvents: In solvents like toluene, the energy required to break the strong solute-solute interactions (crystal lattice energy) will not be compensated by weak solute-solvent (van der Waals) interactions, resulting in poor solubility. The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[21]
Conclusion
This guide provides a robust scientific and methodological framework for determining and understanding the solubility profile of this compound. By combining a theoretical analysis of its molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data essential for successful process development and formulation. The application of predictive tools such as Hansen Solubility Parameters can further enhance efficiency by enabling a more targeted and intelligent selection of solvents. A systematic approach, as outlined here, is fundamental to mitigating risks and accelerating the journey from discovery to a viable drug product.
References
-
Hansen solubility parameters (HSP) - ResearchGate. Available at: [Link]
-
Hansen solubility parameter - Wikipedia. Available at: [Link]
-
Hansen Solubility Parameters. Available at: [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). Available at: [Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023). Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021). Available at: [Link]
-
Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (2018). Available at: [Link]
-
A thermodynamic exploration into pharmaceutical drug solubility | Request PDF. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients. (2025). Available at: [Link]
-
Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties? - Quora. (2021). Available at: [Link]
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ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021). Available at: [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025). Available at: [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020). Available at: [Link]
-
Medical Physics. Available at: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019). Available at: [Link]
-
Acids, Bases, and Salts in Mixed-Aqueous Solvents | Organic Process Research & Development - ACS Publications - American Chemical Society. (2015). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. (1992). Available at: [Link]
-
Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem. Available at: [Link]
-
UNIT 1 SOLUBILITY OF DRUGS - BS Publications. Available at: [Link]
-
Solubility of Organic Compounds - Chemistry Steps. (2021). Available at: [Link]
-
ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]
-
4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem. Available at: [Link]
-
3-Nitrobenzoic acid - Wikipedia. Available at: [Link]
-
Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98%. Available at: [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Available at: [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]
-
Acid Base and Solubility of Organic Compounds PDF - Scribd. Available at: [Link]
-
4-Methyl amino -3-Nitro Benzoic acid manufacturers - Corey Organics. Available at: [Link]
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- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
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- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. researchgate.net [researchgate.net]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Safety and Handling Guide for 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Classification
4-[Benzyl(methyl)amino]-3-nitrobenzoic acid belongs to the class of nitroaromatic compounds, which are known for their potential reactivity and physiological effects.[1] While specific toxicological data for this compound is limited, its structure suggests a hazard profile that warrants careful handling.
Key Structural Features and Their Implications:
-
Nitroaromatic Group: The presence of the nitro group on the aromatic ring is a key determinant of its chemical reactivity and potential toxicity. Nitroaromatic compounds can be toxic and mutagenic.[1] They can also pose a risk of thermal decomposition, which may be exothermic and, in some cases, violent.[2]
-
Benzoic Acid Moiety: The carboxylic acid group influences the compound's solubility and acidity.
-
Tertiary Amine: The benzyl(methyl)amino group can also affect the molecule's biological activity and reactivity.
GHS Classification (Anticipated)
Based on data for related compounds such as 4-nitrobenzoic acid and 3-nitrobenzoic acid, the anticipated Globally Harmonized System (GHS) classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[3][4][5] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[3][6] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | Harmful to aquatic life with long lasting effects.[3] |
This classification is predictive and should be treated with caution. A formal GHS classification should be established through certified testing.
Visualizing Hazard Communication
The following diagram illustrates the anticipated GHS pictograms for this compound.
Caption: Anticipated GHS pictograms for this compound.
Prudent Handling and Personal Protection
Given the anticipated hazards, a stringent set of handling procedures and the consistent use of Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7] The work area should have adequate ventilation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of safe handling.
| PPE Item | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[8] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected before each use.[9] | Prevents skin contact, which can lead to irritation.[3][4] |
| Protective Clothing | A flame-resistant lab coat and closed-toe shoes. | Protects against skin exposure and potential thermal hazards.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations that could generate significant dust. | Prevents inhalation, which may cause respiratory tract irritation.[3][6] |
Safe Handling Workflow
The following workflow outlines the essential steps for the safe handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Response Protocols
Prompt and correct action during an emergency is critical to mitigating harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill and Leak Procedures
The appropriate response to a spill depends on its size and location.
-
Small Spills (less than 1 gram):
-
Large Spills (greater than 1 gram):
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[3]
-
Storage and Stability Considerations
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][8]
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[6]
-
Aromatic nitro compounds can react violently with strong bases and are susceptible to thermal decomposition.[2][10]
Incompatible Materials
| Incompatible Material | Rationale for Avoidance |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Bases | Can react with the acidic proton and potentially initiate decomposition of the nitro group.[10] |
| Strong Reducing Agents | May react exothermically with the nitro group. |
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3]
-
Do not dispose of this chemical down the drain.[3]
Physical and Chemical Properties
While a complete, experimentally verified set of physical and chemical properties for this compound is not available, the following table presents data for a closely related compound, 4-(Methylamino)-3-nitrobenzoic acid, to provide an estimate.
| Property | Value (for 4-(Methylamino)-3-nitrobenzoic acid) |
| Molecular Formula | C8H8N2O4 |
| Molecular Weight | 196.16 g/mol [5] |
| CAS Number | 41263-74-5[5] |
References
- Material Safety Data Sheet 4-Nitrobenzoic acid, 99+% MSDS. (2009, July 20).
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- 3-Nitrobenzoic acid - Safety D
- PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid.
- Standard Oper
- ICSC 1684 - 4-NITROBENZOIC ACID. (2021).
- 4 - • SAFETY D
- Aldrich 146439 - SAFETY D
- Benzoic acid, 4-[(methylamino)methyl]-3-nitro- (9CI)
- 3-Nitrophenol - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY D
- 3 - SAFETY D
- MSDS of 4-(methylamino)-3-nitrobenzoic acid. (2012, December 7). Capot Chemical.
- Urben, P. G. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Chemical Health & Safety, 24(4), 23-31.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- Storage And Handling Of Industrial Nitrocellulose. (n.d.).
- Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH.
- PubChem. (n.d.). Methyl 4-(benzylamino)-3-nitrobenzoate.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. westliberty.edu [westliberty.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. capotchem.com [capotchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Optimized Synthesis of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid: A Robust S_NAr Protocol
Executive Summary
This Application Note details the optimized synthesis of 4-[benzyl(methyl)amino]-3-nitrobenzoic acid , a critical scaffold in the development of kinase inhibitors (e.g., PI3K
While the transformation is a classic Nucleophilic Aromatic Substitution (
Reaction Mechanism & Strategic Design
The Chemistry
The reaction proceeds via an addition-elimination mechanism.[1] The ortho-nitro group is essential; it withdraws electron density from the benzene ring via resonance (
Key Mechanistic Insight:
Unlike aliphatic
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway highlighting the critical deprotonation step that necessitates excess base.[2]
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Substrate | 4-Chloro-3-nitrobenzoic acid | 4-Fluoro analogs react faster but are significantly more expensive. The 4-Chloro derivative offers the best cost-to-reactivity ratio for this specific transformation. |
| Solvent | Ethanol/Water (3:1) | Preferred. Promotes precipitation of the product upon acidification. DMF/DMSO are faster but require tedious aqueous extractions to remove completely. |
| Base | Excess Nucleophile or KOH | Using 2.5 eq. of |
| Temperature | Reflux (78–85°C) | Required to overcome the deactivating effect of the carboxylate anion formed in situ. |
| Stoichiometry | 1.0 : 1.2 (Ar-Cl : Amine) | Slight excess of amine ensures complete conversion. Large excess is wasteful and complicates purification. |
Detailed Experimental Protocol
Method A: Green Aqueous/Ethanol Reflux (Recommended)
Best for: Scalability, safety, and ease of purification.
Reagents:
-
4-Chloro-3-nitrobenzoic acid: 20.16 g (100 mmol)
- -Benzylmethylamine: 14.54 g (120 mmol, 1.2 eq)
-
Potassium Carbonate (
): 27.6 g (200 mmol, 2.0 eq) -
Ethanol (95%): 150 mL
-
Water: 50 mL
Step-by-Step Procedure:
-
Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Add Ethanol (150 mL) and Water (50 mL). Start stirring.
-
Substrate Addition: Charge 4-Chloro-3-nitrobenzoic acid (20.16 g). The slurry may be yellow/pale.
-
Base Activation: Add
(27.6 g) in portions. Caution: evolution will occur. Stir for 15 minutes until gas evolution ceases and a clear(er) solution of the potassium benzoate forms. -
Nucleophile Addition: Add
-Benzylmethylamine (14.54 g) via addition funnel over 10 minutes. -
Reaction: Heat the mixture to Reflux (~80°C) .
-
Checkpoint: The solution will turn deep orange/red (characteristic of nitro-aniline derivatives).
-
Duration: Maintain reflux for 6–8 hours. Monitor by HPLC/TLC (Mobile phase: 50% EtOAc/Hexane with 1% AcOH). Target < 1% starting material.
-
-
Workup (Precipitation):
-
Cool the reaction mixture to 20°C.
-
Slowly add 2N HCl (approx. 200-250 mL) dropwise with vigorous stirring.
-
Critical Step: Monitor pH.[3] Adjust to pH 2–3 . Do not go too low (pH < 1) to avoid protonating the amine on the product ring (though unlikely due to low basicity of nitro-aniline).
-
The product will precipitate as a bright yellow/orange solid.
-
-
Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with Cold Water (2 x 50 mL) followed by Cold Ethanol/Water (1:1) (1 x 30 mL) to remove unreacted amine and inorganic salts.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.
Method B: High-Throughput DMF Method
Best for: Small scale discovery chemistry or unreactive substrates.
-
Dissolve 4-Chloro-3-nitrobenzoic acid (1 eq) and DIPEA (2.5 eq) in DMF (5 vol).
-
Add
-Benzylmethylamine (1.2 eq). -
Heat to 90°C for 4 hours.
-
Pour reaction mixture into 10 volumes of Ice Water containing 1.5 eq of HCl.
-
Filter the precipitate.[3][4] Note: This method often traps DMF in the crystal lattice, requiring aggressive drying or recrystallization from EtOH.
Process Workflow Diagram
Figure 2: Operational workflow for the aqueous/ethanol synthesis route.
Analytical Validation & QC
To ensure the integrity of the synthesized material, the following specifications should be met:
-
1H NMR (400 MHz, DMSO-d6):
- 13.0 (br s, 1H, COOH)
-
8.3 (d, 1H, Ar-H, ortho to
) - 7.9 (dd, 1H, Ar-H)
- 7.2-7.4 (m, 5H, Benzyl-Ar)
- 7.1 (d, 1H, Ar-H, ortho to amine)
-
4.5 (s, 2H,
) -
2.9 (s, 3H,
)
-
HPLC Purity: >98.0% (Area %).
-
Impurity A: 4-Chloro-3-nitrobenzoic acid (Starting Material) - Should be < 0.5%.
-
Impurity B: 4-Hydroxy-3-nitrobenzoic acid (Hydrolysis byproduct) - Occurs if reaction is too hot/basic for too long.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product precipitates as a sticky oil instead of a solid during acidification. | Slow down acidification. Add seed crystals at pH 5. Ensure temperature is < 20°C. If oil forms, reheat to dissolve and cool very slowly with stirring. |
| Low Yield | Incomplete precipitation or loss in mother liquor. | Ensure pH is between 2–3.[3] If pH is > 4, the product remains as a salt. If pH is < 1, the amine might protonate (less likely but possible). |
| Dark Color | Oxidation or impurities.[5] | Recrystallize from Ethanol or add activated carbon during the reflux step (hot filtration required). |
| Slow Reaction | Inefficient stirring or temperature too low. | Ensure vigorous agitation (heterogeneous mixture). Verify internal temperature is > 78°C. |
References
-
BenchChem Application Notes. Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. (Accessed 2023).[6] Link
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Org.[4][7] Syn. Coll. Vol. 1, p.391.[4] Link
-
PubChem Compound Summary. 4-Chloro-3-nitrobenzoic acid.[6][8][9][10] National Center for Biotechnology Information. Link
-
Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanism.Link
-
GuideChem. Synthesis of 4-(Methylamino)-3-nitrobenzoic acid.Link
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Page loading... [wap.guidechem.com]
- 7. research.bond.edu.au [research.bond.edu.au]
- 8. prepchem.com [prepchem.com]
- 9. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 10. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for reducing nitro group in 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
Application Note: Chemoselective Reduction of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
Executive Summary & Strategic Analysis
The reduction of This compound to its corresponding aniline, 3-amino-4-[benzyl(methyl)amino]benzoic acid , presents a classic chemoselectivity challenge in organic synthesis. The core objective is to reduce the nitro group (
The Chemoselectivity Paradox:
Standard catalytic hydrogenation (e.g.,
Selected Methodology:
This guide prioritizes Iron-Mediated Reduction (Béchamp-type) using Ammonium Chloride (
Mechanistic Pathway & Chemoselectivity
Understanding the mechanism is vital for troubleshooting. The iron-mediated reduction proceeds through a nitroso and hydroxylamine intermediate sequence on the metal surface. Unlike catalytic hydrogenation, there is no hydride species generated that is energetic enough to cleave the benzylic C-N bond.
Figure 1: Mechanistic pathway contrasting the selective Iron pathway (Blue) vs. the risky Palladium pathway (Red).
Protocol A: Iron/Ammonium Chloride Reduction (Recommended)
This protocol is robust, insensitive to moisture, and scalable from milligrams to kilograms.
Materials & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| Substrate | Reactant | 1.0 | This compound |
| Iron Powder | Reductant | 5.0 - 7.0 | Use -325 mesh electrolytic grade for best kinetics. |
| Ammonium Chloride | Electrolyte | 3.0 - 5.0 | Buffers pH; prevents iron hydroxide sludge formation. |
| Ethanol/Water | Solvent | 3:1 (v/v) | Ethanol solubilizes the organic; water dissolves |
| Celite® 545 | Filter Aid | N/A | Essential for removing iron oxides during workup. |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the Substrate (1.0 eq) in Ethanol (approx. 10 mL per gram of substrate).
-
Activation: Add Water (approx. 3.3 mL per gram of substrate) and Ammonium Chloride (3.0 eq) . Stir for 5–10 minutes at room temperature.
-
Technical Insight: The mixture may remain a suspension. This is normal. The reaction is heterogeneous.
-
-
Initiation: Add Iron Powder (5.0 eq) in one portion.
-
Safety Note: While generally mild, induction periods can lead to delayed exotherms. Ensure the condenser is active before heating.
-
-
Reaction: Heat the mixture to a vigorous reflux (
).-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or HPLC. The reaction typically completes within 1–3 hours . The yellow nitro compound will fade to a colorless or pale beige amine.
-
-
Hot Filtration (Critical Step):
-
While the reaction mixture is still hot , filter it through a pad of Celite® packed in a sintered glass funnel.
-
Wash the filter cake with hot Ethanol (2 x volume of cake) to recover adsorbed product.
-
Why Hot? The product may have limited solubility in cold ethanol/water mixtures. Filtering hot prevents premature crystallization in the filter cake.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove the Ethanol.
-
You will be left with an aqueous residue containing the product and excess salts.
-
pH Adjustment: The product is an amphoteric amino acid. Carefully adjust the pH of the aqueous residue to its isoelectric point (typically pH 4–6) using dilute acetic acid or 1M HCl.
-
Precipitation: The product should precipitate as a solid.[1] Filter, wash with cold water, and dry in a vacuum oven at
.
-
Protocol B: Platinum-Catalyzed Hydrogenation (Alternative)
Use this method only if solid iron waste is unacceptable (e.g., in flow chemistry or HTS). Platinum is less active toward benzyl cleavage than Palladium.
Materials & Stoichiometry
| Component | Role | Loading | Notes |
| Substrate | Reactant | 1.0 eq | |
| Pt/C (5%) | Catalyst | 2–5 wt% | Sulfided Pt/C can further reduce debenzylation risk. |
| Hydrogen | Reductant | 1 atm (Balloon) | High pressure increases debenzylation risk. |
| Methanol | Solvent | 0.1 M conc. | THF can be used if solubility is an issue. |
Procedure
-
Inerting: Purge the reaction vessel (flask) with Nitrogen.
-
Loading: Add Substrate, Methanol, and carefully add Pt/C catalyst (under Nitrogen flow to prevent ignition).
-
Hydrogenation: Evacuate the vessel and backfill with Hydrogen gas (balloon pressure).
-
Agitation: Stir vigorously at Room Temperature.
-
Control: Do not heat. Higher temperatures promote C-N bond cleavage.
-
-
Workup: Once complete (HPLC monitoring), filter through Celite to remove catalyst and concentrate the filtrate.
Process Control & Analytics
HPLC Method for Conversion Monitoring:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
Expected Data:
| Compound | Approx.[2][3][4][5][6][7][8][9][10][11] Retention Time (Relative) | Spectral Feature |
| Starting Material (Nitro) | 1.00 (Reference) | Strong UV, Yellowish solution |
| Product (Amine) | 0.85 - 0.90 | Shift to lower RT (more polar), Blue fluorescence often observed |
| Debenzylated Impurity | < 0.50 | Significantly more polar (loss of benzyl group) |
Workflow Visualization
Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction protocol.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Iron surface passivation.
-
Fix: Add 1-2 drops of conc. HCl to "etch" the iron surface or add fresh iron powder. Ensure vigorous stirring.
-
-
Issue: Product not precipitating.
-
Cause: pH is too high or too low (zwitterion is soluble in acid/base).
-
Fix: Slowly titrate the aqueous residue between pH 4 and 7 while scratching the glass to induce nucleation. If this fails, extract with n-Butanol or Ethyl Acetate.
-
-
Issue: Debenzylation observed (in Protocol B).
-
Fix: Switch immediately to Protocol A (Iron). If sticking with hydrogenation, add a catalyst poison (e.g., thiophene) or switch to Sulfided Platinum on Carbon.
-
References
-
Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for the Chemoselective Reduction of Nitro Compounds. Synthetic Communications, 22(22), 3189–3195.[4] Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[3] BenchChem.[3][7] Link
-
ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[3][4][8] Royal Society of Chemistry. Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms.[2]Link
-
ScienceMadness. (2018). Discussion on Chemoselective Reduction of Nitrobenzoic Acids.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Amide Coupling of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
Introduction & Strategic Analysis
The coupling of 4-[benzyl(methyl)amino]-3-nitrobenzoic acid represents a classic but nuanced challenge in medicinal chemistry. This substrate features a "push-pull" electronic system: the nitro group (–NO₂) at the 3-position is a strong electron-withdrawing group (EWG), while the benzyl(methyl)amino group at the 4-position is a bulky electron-donating group (EDG).
Key Chemical Challenges
-
Steric Hindrance: The nitro group at the ortho position to the amine and meta to the carboxylic acid creates significant steric bulk. While it does not directly block the carboxylic acid, it affects the planarity of the ring and the solubility profile.
-
Electronic Deactivation: The nitro group increases the acidity of the carboxylic acid (lowering the pKa relative to benzoic acid). This makes the carboxylate anion more stable but potentially less nucleophilic toward initial activation by coupling reagents.
-
Solubility: The hydrophobic benzyl and methyl groups significantly reduce water solubility. Protocols relying on aqueous-organic mixtures (e.g., Schotten-Baumann conditions) often suffer from precipitation. Anhydrous DMF or NMP are the required solvent systems.
This guide presents two validated protocols:
-
Protocol A (HATU/DIEA): The "Gold Standard" for discovery chemistry (High yield, mild conditions).
-
Protocol B (Acid Chloride): The "Scale-Up" alternative (Cost-effective, requires strict anhydrous conditions).
Pre-Reaction Checklist & Materials
| Component | Specification | Rationale |
| Substrate | This compound | Dry thoroughly. Residual water hydrolyzes activated esters. |
| Solvent | Anhydrous DMF (Dimethylformamide) | Essential for solubilizing the lipophilic benzyl-amino tail. |
| Coupling Agent | HATU (Protocol A) | Superior to EDC/HOBt for electron-deficient acids; reduces racemization risk. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base; prevents quaternization of the tertiary amine. |
| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of the active ester intermediate. |
Protocol A: HATU-Mediated Coupling (Discovery Scale)
Scope: Ideal for small-scale synthesis (10 mg to 5 g) where yield and purity are prioritized over reagent cost.
Mechanistic Insight
HATU generates an O-At (7-azabenzotriazole) active ester .[1][2] The pyridine nitrogen in the 7-position of the HATU scaffold provides a "neighboring group effect" (anchimeric assistance), accelerating the rate of amine attack.[2] This is crucial for overcoming the electronic deactivation caused by the nitro group on the benzoic acid core.
Step-by-Step Procedure
-
Activation:
-
Charge a flame-dried round-bottom flask with This compound (1.0 equiv).
-
Dissolve in Anhydrous DMF (concentration ~0.1 M to 0.2 M).
-
Add DIPEA (2.5 equiv). The solution should turn bright yellow/orange due to deprotonation.
-
Add HATU (1.1 - 1.2 equiv) in one portion.
-
Critical Step: Stir at Room Temperature (RT) for 15–30 minutes . This pre-activation period ensures complete formation of the activated O-At ester before the amine is introduced.
-
-
Coupling:
-
Add the Amine Partner (1.1 equiv).
-
Stir at RT.[3] Monitor by LCMS or TLC.
-
Timeframe: Most reactions complete within 2–4 hours. If the amine partner is sterically hindered, heat to 50°C.
-
-
Workup (Aqueous Wash):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Wash 1: 5% LiCl solution (removes DMF efficiently).
-
Wash 2: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).
-
Wash 3: Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Visualization: HATU Activation Pathway[2]
Figure 1: Mechanistic flow of HATU activation.[2][4] The formation of the O-At ester is the critical intermediate step.
Protocol B: Acid Chloride Method (Scale-Up)
Scope: Ideal for >10 g scale. Avoids expensive HATU reagents but requires strict moisture control.
Procedure
-
Chlorination:
-
Suspend This compound (1.0 equiv) in anhydrous DCM or Toluene .
-
Add catalytic DMF (2–3 drops).
-
Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise at 0°C.
-
Reflux for 2 hours until the solution becomes clear (gas evolution stops).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure removal of acidic traces.
-
-
Coupling:
-
Redissolve the crude acid chloride in anhydrous DCM .
-
Add the Amine Partner (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) at 0°C.
-
Allow to warm to RT and stir for 1 hour.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (HATU) | Steric hindrance from nitro group. | Switch solvent to NMP and heat to 60°C. Ensure 30 min pre-activation time. |
| Precipitation in DMF | Product insolubility. | Dilute reaction mixture. If product precipitates, filter and wash with water/ether (simplifies purification).[3] |
| Side Product: N-Acyl Urea | Carbodiimide rearrangement (if using EDC). | Do not use EDC. Stick to HATU or T3P for this substrate. |
| Impurity at retention time ~1.0 min | Hydrolysis of active ester. | Ensure DMF is anhydrous. Keep atmosphere inert. |
Experimental Workflow Diagram
Figure 2: Operational workflow for Protocol A (HATU method).
References
-
Montalbetti, C. A., & Falque, V. (2005).[5][6][7][8] Amide bond formation and peptide coupling.[6][7][8] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
-
PubChem Compound Summary. (2023). 4-(Methylamino)-3-nitrobenzoic acid.[3][9][10][11][12] National Library of Medicine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HATU - Wikipedia [en.wikipedia.org]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 9. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 10. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | TargetMol [targetmol.com]
- 12. Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98% [shubhlifescience.in]
Preparation of Benzimidazole Derivatives from 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
An Application Note and Protocol for Researchers
Abstract
This comprehensive guide details a robust, two-step synthetic pathway for the preparation of novel benzimidazole derivatives, beginning with the specialized starting material, 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid. Benzimidazoles are a cornerstone pharmacophore in medicinal chemistry, exhibiting a vast array of biological activities including antiviral, anticancer, and anthelmintic properties.[1][2][3] This document provides an in-depth analysis of the critical reaction steps: the selective reduction of an aromatic nitro group to form a key o-phenylenediamine intermediate, followed by the acid-catalyzed cyclocondensation with various aldehydes to yield a library of 2-substituted benzimidazoles. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and offer insights into reaction optimization and characterization.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[4] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[5] Clinically successful drugs such as the anthelmintic albendazole and the antihistamine bilastine feature this versatile core.[1] The derivatization of the benzimidazole scaffold, particularly at the 2-position, is a common strategy for modulating biological activity. This guide focuses on a synthetic route that allows for the facile introduction of diverse substituents at this key position.
The chosen starting material, this compound, provides a unique scaffold that, upon conversion, yields benzimidazoles with specific substitution patterns at the 5- (or 6-) position, offering opportunities for novel structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The conversion of this compound into 2-substituted benzimidazole derivatives is achieved through a reliable two-step sequence. This strategy is designed for flexibility, allowing for the generation of a diverse library of final compounds by simply varying the aldehyde used in the second step.
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of the o-Phenylenediamine Intermediate
The critical first step is the selective reduction of the nitro group at the 3-position to an amine, thereby generating the required 1,2-diamine (or o-phenylenediamine) functionality for the subsequent cyclization.
Causality Behind Method Selection: Chemical Reduction
While catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method for nitro reduction, it can sometimes lead to de-benzylation of the adjacent benzylamino group. Therefore, a chemical reduction method is often preferred for substrates of this nature to ensure higher selectivity. The use of tin(II) chloride (SnCl₂·2H₂O) in an acidic medium (concentrated HCl) is a classic, high-yielding, and reliable method for this transformation.[6][7]
Mechanism Insight: In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the desired amine. The acidic environment is crucial for the reaction to proceed efficiently.
Protocol 1: Synthesis of 3-Amino-4-[benzyl(methyl)amino]benzoic acid
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Ethanol (EtOH)
-
10 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Suspend the starting material in ethanol (approx. 10 mL per 1 g of starting material).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Carefully add concentrated HCl (5.0-6.0 eq) dropwise to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding 10 M NaOH solution dropwise with vigorous stirring. The goal is to neutralize the excess acid and precipitate tin hydroxides. Adjust the pH to ~8.
-
Filter the resulting thick suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The product may be in either the aqueous or organic layer depending on the final pH. If the product precipitates, it can be redissolved by adding more ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ solution to ensure complete removal of any remaining acid and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-4-[benzyl(methyl)amino]benzoic acid. The product can be purified further by recrystallization if necessary.
Part 2: Cyclocondensation to Form 2-Substituted Benzimidazoles
With the key o-phenylenediamine intermediate in hand, the benzimidazole ring is constructed via an acid-catalyzed condensation with an aldehyde. This reaction, often referred to as the Phillips-Ladenburg synthesis, is a straightforward and high-yielding method for accessing 2-substituted benzimidazoles.[8] A wide variety of aldehydes can be used, making this a powerful method for generating a chemical library.[5][9]
Mechanism of Benzimidazole Formation
The reaction proceeds via a two-stage mechanism: initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Acid-catalyzed benzimidazole formation mechanism.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
Materials:
-
3-Amino-4-[benzyl(methyl)amino]benzoic acid (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde) (1.0-1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) or Hydrochloric Acid (HCl) as a catalyst
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH) as solvent
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine intermediate (1.0 eq) in a suitable solvent like DMF or ethanol.
-
Add the desired aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acid (e.g., p-TSA, ~0.1 eq, or a few drops of concentrated HCl).
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. The reaction is typically accompanied by a color change. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a cold, non-polar solvent like hexane to remove any unreacted aldehyde.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Scope of the Aldehyde
The versatility of this protocol allows for the incorporation of various R-groups at the 2-position of the benzimidazole core.
| Entry | Aldehyde (R-CHO) | R-Group | Typical Reaction Time | Expected Yield |
| 1 | Benzaldehyde | Phenyl | 3-4 hours | High |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3-4 hours | High |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4-5 hours | High |
| 4 | Furan-2-carbaldehyde | 2-Furyl | 3-5 hours | Good |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 5-6 hours | Moderate-Good |
Note: Reaction times and yields are illustrative and may vary based on the specific substrate and reaction scale.
Characterization
The successful synthesis of the intermediate and final benzimidazole derivatives should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the nitro group stretches and the appearance of N-H stretches are key indicators.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of novel benzimidazole derivatives from this compound. The two-step process, involving a selective nitro reduction followed by a versatile cyclocondensation, offers a reliable and adaptable route for researchers in medicinal chemistry and drug development. The protocols are designed to be reproducible and provide a strong foundation for the creation of diverse compound libraries for biological screening.
References
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). Google Books.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.
- Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Bansal, Y., & Silakari, O. (2014). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed.
- Bansal, Y., & Silakari, O. (2014). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Bentham Science Publisher.
- da Silva, F.C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
- A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. (2023). MDPI.
- Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. (n.d.).
- Momeni, A. R. (n.d.). Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. SID.
- Rithe, S. R., et al. (2015).
- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
- Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal.
- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2024).
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022). PMC.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Royal Society of Chemistry.
- 4-nitroaniline – Knowledge and References. (n.d.). Taylor & Francis.
- Application Notes and Protocols: Synthesis of p-Phenylenediamine from N-(4-bromophenyl)-4-nitroaniline. (n.d.). Benchchem.
- The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. (2022).
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One moment, please... [growingscience.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Nucleophilic substitution of 4-fluoro-3-nitrobenzoic acid with N-methylbenzylamine
Application Note: AN-2026-SNAr-04
Topic: Nucleophilic Substitution of 4-Fluoro-3-nitrobenzoic Acid with
Executive Summary
This application note details the optimized protocol for the synthesis of 4-(
The 3-nitrobenzoic acid scaffold is a critical intermediate in the synthesis of diverse bioactive molecules, particularly kinase inhibitors and GPCR ligands. This protocol addresses common challenges—specifically the solubility management of the zwitterionic intermediates and the competitive neutralization of the carboxylic acid moiety—to deliver high-purity product (>95%) with scalable yields.
Chemical Principles & Mechanism
Reaction Mechanics ( )
The reaction proceeds via an addition-elimination mechanism.[2][3] The success of this transformation relies on the electronic interplay between substituents on the benzene ring:
-
Activation: The nitro group (
) at the ortho position is essential. It withdraws electron density via resonance and induction, lowering the energy of the transition state (Meisenheimer complex). -
Leaving Group: Fluorine is the preferred leaving group over chlorine or bromine for this specific
. Although the C-F bond is strong, the high electronegativity of fluorine inductively stabilizes the anionic intermediate, making the initial nucleophilic attack the rate-determining step (faster for F than Cl). -
Acid-Base Competition: The substrate contains a carboxylic acid (
). The amine nucleophile is basic.[3] Upon mixing, an acid-base reaction occurs immediately, generating the carboxylate salt. This consumes one equivalent of the base. Therefore, the reaction requires at least 2 equivalents of base (or 1 eq nucleophile + 1 eq auxiliary base) to ensure free amine is available for the substitution.
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the critical deprotonation step prior to substitution.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4)[4][5]
-
Nucleophile:
-Methylbenzylamine (CAS: 103-67-3) -
Base: Potassium Carbonate (
), anhydrous -
Solvent: Ethanol (95% or absolute) or DMF (for higher temp/rate)
-
Acid: 1M Hydrochloric Acid (HCl)
Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
-
Charge a round-bottom flask with 4-fluoro-3-nitrobenzoic acid (1.0 equiv, e.g., 5.0 g).
-
Add Ethanol (10 volumes, 50 mL). Stir to create a suspension.
-
Add
(2.5 equiv). Note: Gas evolution ( ) will occur as the carboxylic acid is neutralized. -
Stir for 15 minutes at room temperature until gas evolution ceases.
Step 2: Nucleophilic Addition
-
Add
-methylbenzylamine (1.1 equiv) dropwise to the reaction mixture. -
Equip the flask with a reflux condenser.[6]
Step 3: Reaction
-
Heat the mixture to Reflux (approx. 78-80°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (Mobile phase: 5% Methanol in DCM) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by the more polar product spot.
Step 4: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent (Ethanol) under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Dilute the residue with Water (10 volumes). The mixture will be a homogeneous solution (product is currently a soluble carboxylate salt).
-
Critical Step: Slowly add 1M HCl while stirring until pH reaches ~3.0.
-
Observation: A yellow/orange precipitate will form immediately.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
mL) to remove inorganic salts ( ). -
Dry the solid in a vacuum oven at 50°C for 12 hours.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Data Analysis & Troubleshooting
Stoichiometry Table
| Component | Role | Equiv. | Rationale |
| 4-Fluoro-3-nitrobenzoic acid | Substrate | 1.0 | Limiting reagent. |
| Nucleophile | 1.1 | Slight excess ensures complete conversion. | |
| Base | 2.5 | 1.0 eq neutralizes the -COOH; 1.0 eq scavenges the HF byproduct; 0.5 eq excess maintains basicity. | |
| Ethanol | Solvent | 10 Vol | Polar protic solvent stabilizes the transition state. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete precipitation during workup. | Ensure pH is adjusted to < 3.0. The product is an amino acid; if pH is too high, it remains as a salt. |
| Impurity (Hydrolysis) | Formation of 4-hydroxy-3-nitrobenzoic acid. | Water was present in the reaction before the amine attacked. Use anhydrous solvent or increase amine equivalents. |
| Slow Reaction | Temperature too low or poor stirring. | Switch solvent to DMF (run at 100°C) if Ethanol reflux is insufficient. |
| Oiling Out | Product precipitates as an oil, not solid. | Cool the acidified mixture slowly; seed with pure crystal if available; add a small amount of MeOH. |
References
-
BenchChem. (2025).[6][7][8] An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate. Retrieved from
-
Sigma-Aldrich. (2024). 4-Fluoro-3-nitrobenzoic acid Product Specification and Solubility Data. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-Fluoro-3-nitrobenzoic acid.[5] National Library of Medicine. Retrieved from
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from
-
Abraham, M. H., et al. (2019).[7] Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents. Physics and Chemistry of Liquids, 57(6), 782-793.[7] (Cited for solubility behavior of nitrobenzoic acid analogs).
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chembk.com [chembk.com]
- 5. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Precision Catalytic Hydrogenation of 3-Nitrobenzoic Acid Derivatives
Executive Summary
The reduction of 3-nitrobenzoic acid derivatives to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals (e.g., mesalazine, folic acid analogs) and high-performance polymers.[1] While seemingly trivial, this reaction presents distinct process challenges: solubility limitations of the carboxylic acid substrate, chemoselectivity issues when halogen substituents are present, and the handling of the resulting zwitterionic amino-acid products .
This guide moves beyond generic protocols to provide a decision-matrix for catalyst selection (Pd/C vs. Pt/C vs. Raney Ni) and detailed workflows for isolating high-purity 3-aminobenzoic acids via isoelectric precipitation.[1]
Mechanistic Insight & Reaction Pathway
Understanding the stepwise reduction is critical for troubleshooting "stalled" reactions.[1] The reduction does not occur in a single step but follows the Haber Mechanism , passing through nitroso and hydroxylamine intermediates.
The Reduction Cascade
The accumulation of the hydroxylamine intermediate (
Figure 1: Stepwise reduction pathway. Note that the Hydroxylamine -> Amine step is often the rate-determining step (RDS) on certain surfaces.[1]
Critical Parameter Optimization
Catalyst Selection Matrix
The presence of halogens (Cl, Br, I) on the benzene ring dictates catalyst choice. Standard Pd/C will cause rapid hydrodehalogenation (cleaving the C-X bond), yielding the des-halo impurity.[1]
| Feature | Palladium on Carbon (Pd/C) | Platinum on Carbon (Pt/C) | Raney Nickel |
| Primary Use | Standard, non-halogenated substrates.[1] | Halogenated substrates (Cl, Br, I).[1] | Cost-sensitive, large-scale batches.[1] |
| Activity | Very High. | Moderate. | Moderate to High.[1] |
| Selectivity | Low (strips halogens).[1] | High (preserves halogens).[1] | Moderate (can strip I/Br).[1] |
| Poisoning | Sensitive to sulfur/amines.[1] | More robust (sulfided forms exist).[1] | Robust. |
| Safety | Pyrophoric when dry.[1] | Pyrophoric when dry.[1] | Highly Pyrophoric (store under water).[1] |
Solvent Systems & Solubility
3-Nitrobenzoic acids have poor solubility in non-polar solvents.[1]
-
Methanol/Ethanol: Excellent solubility for the nitro-acid.[1] Fast kinetics.
-
Water + NaOH (1.0 eq): Converts the acid to the soluble sodium nitrobenzoate.[1] Preferred for industrial scale safety (non-flammable solvent).[1]
-
Ethyl Acetate: Poor solubility for the product (amino acid), leading to catalyst fouling as product precipitates on the metal surface.[1]
Experimental Protocols
Protocol A: Standard Hydrogenation (Non-Halogenated)
Target: 3-Nitrobenzoic acid
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), charge 3-nitrobenzoic acid (10.0 g, 60 mmol) .
-
Solvent: Add Methanol (100 mL) . The solid may not fully dissolve until heated/reacted.[1]
-
Catalyst: Under an inert blanket (Argon/N2), add 5% Pd/C (0.5 g, 5 wt% loading) . Warning: Do not add dry catalyst to methanol in air; it may ignite.
-
Reaction:
-
Workup (Isoelectric Precipitation):
Protocol B: Chemoselective Hydrogenation (Halogenated)
Target: 3-Nitro-4-chlorobenzoic acid
-
Catalyst Choice: Use 5% Pt/C (sulfided) or 1% Pt-0.2% V/C .[1] The sulfur/vanadium modifies the electronic state of the metal to inhibit oxidative addition into the C-Cl bond.[1]
-
Solvent: Methanol or THF.[1]
-
Conditions:
-
Monitoring: HPLC is mandatory here. Monitor for the "des-chloro" impurity (3-aminobenzoic acid).[1]
Protocol C: Aqueous Industrial Scale-Up (Green Chemistry)
Target: Large scale, avoiding organic solvents.
-
Dissolution: Suspend 3-nitrobenzoic acid in water.[1] Add 1.0 equivalent of NaOH . The solution becomes clear (Sodium 3-nitrobenzoate).[1]
-
Catalysis: Add Raney Nickel (slurry in water).[1]
-
Reaction: Hydrogenate at 50°C, 5 bar.
-
Isolation: Filter catalyst. The filtrate contains Sodium 3-aminobenzoate.[1] Acidify with HCl to pH 4.0 to precipitate the free acid product.
Workflow Decision Tree
Figure 2: Process selection guide for maximizing yield and purity.
Troubleshooting & Safety
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Reaction Stalls | Catalyst poisoning (S, amines) or H2 starvation.[1] | Increase agitation (mass transfer limited); spike fresh catalyst.[1] |
| Product is Colored (Red/Brown) | Azo/Azoxy coupling (see Fig 1).[1] | Reaction was too slow or H2 pressure too low. Increase pressure.[1] |
| Dehalogenation | Catalyst too active (Pd).[1] | Switch to Pt/C (sulfided); lower temperature; stop reaction immediately at 100% conversion. |
| Low Yield (Workup) | Product soluble in water/acid/base.[1] | Ensure pH is exactly at the pI (~4.0).[1] Do not wash cake with excessive water.[1] |
Safety: Catalyst Handling
-
Pyrophoricity: Raney Nickel and dry Pd/C can ignite instantly in air.[1] Always keep Raney Ni under water. Always wet Pd/C with water or toluene before adding methanol.[1]
-
Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol).[1] On large scale, dose H2 slowly or feed substrate to control heat.[1]
References
-
Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.
-
Studer, M., et al. (2000).[1] "The hydrogenation of nitro aromatics: the problem of hydroxylamine accumulation." Topics in Catalysis.
-
Corma, A., & Serna, P. (2006).[1] "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science. [1]
-
US Patent 3,882,171A. "Hydrogenation of nitrobenzoic acids."[1] (Industrial protocol for aqueous alkali hydrogenation).
-
Tadrent, S., & Len, C. (2020).[1][2] "One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid... in Subcritical Water." Chemical Proceedings.
Sources
Troubleshooting & Optimization
Troubleshooting incomplete nitro reduction of benzyl-protected amino acids
Topic: Troubleshooting Incomplete Nitro Reduction of Benzyl-Protected Amino Acids Ticket ID: CHEM-RED-NO2-BN Status: Open Support Tier: Senior Application Scientist[1]
The Chemoselectivity Challenge
User Context: You are attempting to reduce a nitro group (
Module 1: Diagnostic Triage
Before changing reagents, diagnose the specific failure mode of your current experiment. Use the logic flow below to identify your issue.
Diagnostic Workflow
Figure 1: Diagnostic logic for incomplete or failed nitro reductions.
Symptom & Root Cause Analysis
| Symptom (LCMS/TLC) | Chemical Identity | Root Cause | Corrective Action |
| Mass = SM - 16 | Nitroso ( | Reaction too cold or insufficient reductant.[1] | Increase Temp ( |
| Mass = SM - 32 | Hydroxylamine ( | Most Common Stall. Lack of proton source to drive final dehydration.[1] | Add mild acid source ( |
| Mass = Product - 90 | Debenzylated Amine | Hydrogenolysis active.[1] | STOP catalytic hydrogenation. Switch to Chemical Reductant (Modules 2 & 3). |
| Dimer (M = 2xSM - O) | Azoxy/Azo Compound | pH too basic; localized overheating.[1] | Maintain pH < 7; improve stirring/cooling. |
Module 2: The "Gold Standard" Protocols
For benzyl-protected substrates, chemical reduction is superior to catalytic hydrogenation.[1] Select the method based on your scale and equipment.
Method A: Zinc / Ammonium Formate (The "Modern Mild")
Best for: Small to mid-scale, acid-sensitive substrates, rapid kinetics.
Mechanism: Zinc acts as the electron source, while ammonium formate provides a buffered hydrogen source.[1] This transfer hydrogenation is highly selective for
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) in Methanol (0.1 M concentration).
-
Activation: Add commercial Zinc dust (4.0 equiv). Note: If Zn is old, wash with dilute HCl then Ethanol and Ether prior to use.
-
Initiation: Add Ammonium Formate (
, 5.0 equiv) in one portion. -
Reaction: Stir vigorously at room temperature.
-
Workup: Filter through a Celite pad to remove Zn salts.[1] Concentrate filtrate.[1][2][3][4][5] Partition between EtOAc and Water.[1]
Expert Tip: If the reaction stalls at the hydroxylamine stage, add 1-2 equiv of Formic Acid to push the equilibrium.
Method B: Tin(II) Chloride ( ) (The "Robust Classic")
Best for: Highly functionalized amino acids, substrates with nitriles/aldehydes.
Mechanism:
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) in Ethanol or EtOAc.
-
Reagent: Add
(5.0 equiv). -
Reaction: Heat to 70°C (Reflux).
-
Critical Control: Do not run at RT;
reductions often stall at the hydroxylamine intermediate at temperatures < 50°C.[1]
-
-
Monitoring: Monitor consumption of SM. If SM remains after 3 hours, add 1.0 equiv fresh
.[1]
Module 3: Workup & Isolation (The "Pain Point")
The #1 reason users fail with
Strategy 1: The "High pH" Solubilization (For SnCl2)
Use this for robust products stable to base.
-
Pour mixture into ice-water.
-
Slowly add 50% NaOH (aq) with vigorous stirring.
-
Endpoint: Continue adding NaOH until the white precipitate (
) redissolves to form soluble stannate ( ). The biphasic layers should become clear.[1] -
Separate layers immediately.[1]
Strategy 2: The "Rochelle Salt" Chelation (For Sensitive Substrates)
Use this if your amino acid is sensitive to high pH.
-
Quench reaction with Saturated Potassium Sodium Tartrate (Rochelle Salt).
-
Stir vigorously for 1-2 hours.
-
Mechanism: Tartrate chelates the metal ions, breaking the emulsion.[1]
-
Filter through Celite if a solid interface persists.[1]
Strategy 3: The "Iron Mud" Filtration (For Fe/NH4Cl)
Iron reductions produce a sludge that clogs filters.
-
Add a generous amount of Celite (diatomaceous earth) directly to the reaction flask.[1]
-
Stir for 5 minutes.
-
Filter the hot suspension through a pre-packed Celite pad.[1]
-
Wash the pad with hot Methanol (cold solvent will precipitate salts in the filter, blocking it).[1]
Module 4: Mechanistic Visualization
Understanding the stepwise reduction prevents "stalled" reactions.[1]
Figure 2: Stepwise reduction pathway.[1] The conversion of Hydroxylamine to Amine is often the bottleneck requiring heat or acid.
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC just below my starting material that won't disappear. What is it?
A: This is likely the Hydroxylamine intermediate (
Q: Can I use Sodium Dithionite (
Q: My Benzyl group is falling off even with Zinc! Why?
A: Check your acid source.[1] If you are using
Q: The Iron/Ammonium Chloride reaction is too slow (24h+). A: Iron powder surface area is critical.
-
Use "Reduced Iron Powder" (mesh 325).[1]
-
Activate it: Wash the iron with 2% HCl for 1 minute, rinse with water, then acetone, and dry before use.[1] This removes the oxide layer that passivates the metal.
References
-
Gowda, D. C., et al. (2001).[1][9] Zinc-catalyzed ammonium formate reductions: Rapid and selective reduction of aliphatic and aromatic nitro compounds.[1][10] Indian Journal of Chemistry, Section B.
-
Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1]
-
Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][11] Synthesis, 1988(02), 91-95.[1]
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Optimizing reaction temperature for SNAr synthesis of nitrobenzoic acids
Welcome to the Reaction Optimization Hub. Subject: Thermal Modulation in SNAr Synthesis of Nitrobenzoic Acids Ticket ID: SNAR-T-OPT-001
Introduction: The Thermal Tightrope
As a Senior Application Scientist, I often see researchers treat temperature as a simple "volume knob" to speed up reactions. In the Nucleophilic Aromatic Substitution (SNAr) of nitrobenzoic acids, this approach is dangerous. You are walking a tightrope between kinetic activation (forming the Meisenheimer complex) and thermodynamic decomposition (decarboxylation and thermal runaway).
This guide replaces generic advice with a self-validating troubleshooting system. We will focus on the specific interplay between the ortho-effect, solvent polarity, and thermal ceilings.
Module 1: Kinetic Control (The "Too Cold" Problem)
User Issue: "My reaction is stuck at 40-60% conversion even after 24 hours. Should I just boil it?"
Technical Diagnosis:
In SNAr, the rate-determining step (RDS) is typically the initial nucleophilic attack to form the anionic Meisenheimer complex. If conversion stalls, your system lacks the energy to overcome the activation barrier (
The Mechanistic Reality:
Unlike
-
Leaving Group Effect: Counter-intuitively, Fluoro -nitrobenzoic acids react faster than Chloro- analogs. The high electronegativity of Fluorine stabilizes the transition state inductively, lowering the
[1]. -
Solvent Caging: In protic solvents (MeOH, Water), hydrogen bonding "cages" your nucleophile, effectively raising the activation energy required to free it.
Troubleshooting Protocol: The Step-Wise Ramp
Do not jump immediately to reflux.
-
The "Naked" Test: If using a protic solvent (e.g., Ethanol) and conversion is low, add 10% v/v DMSO or DMF.
-
Why: This disrupts the hydrogen bond network, partially desolvating the nucleophile without the safety risks of neat DMSO.
-
-
The 10°C Rule: Increase temperature in 10°C increments.
-
Stop Point: Monitor the disappearance of the starting material via HPLC/TLC.[1] If you reach 120°C without >80% conversion, stop. You are likely facing a deactivated substrate (e.g., electron-donating groups present), not just a thermal issue.
-
Module 2: Thermodynamic Stability (The "Too Hot" Problem)
User Issue: "I see the product, but also a new spot on TLC that isn't starting material. My yield is dropping."
Technical Diagnosis:
You are likely triggering decarboxylation .[2] Nitrobenzoic acids are thermally fragile. The electron-withdrawing nitro group, while activating the ring for SNAr, also destabilizes the carboxyl bond at high temperatures, facilitating the loss of
Critical Insight:
-
The Ortho-Effect: Ortho-nitrobenzoic acids are significantly less stable than meta or para isomers. The steric bulk twists the nitro group out of planarity, and the proximity to the acid group allows for a cyclic transition state that accelerates decarboxylation, often occurring as low as 140-150°C [2][3].
-
Base Catalysis: The very base you use for SNAr (e.g.,
) lowers the decarboxylation temperature further by forming the carboxylate anion, which is more prone to losing to form the nitro-aryl anion.
Data: Thermal Decomposition Thresholds
| Isomer | Est.[3][4] Onset of Decarboxylation ( | Risk Level at 120°C | Recommended Max T |
| 2-Nitrobenzoic acid | ~150°C (lower in basic solution) | High | 100°C |
| 3-Nitrobenzoic acid | ~180°C | Low | 140°C |
| 4-Nitrobenzoic acid | ~200°C | Low | 150°C |
Warning: If using Copper catalysts (Ullmann-type conditions), decarboxylation can occur at temperatures as low as 35-80°C [4].
Module 3: The Solvent-Temperature Matrix
User Issue: "Can I use water to make this 'Green'? It works for other SNAr reactions."
Technical Diagnosis: Water is viable but requires a different thermal strategy.
-
DMSO/DMF: "Super-solvents" that lower
. Danger:[5][6] They can undergo thermal runaway with nitro-compounds above 130°C. -
Water: "On-water" acceleration is possible due to hydrophobic effects, but usually requires higher temperatures to solubilize the organic phase, pushing you closer to the decarboxylation cliff.
Decision Workflow (Graphviz)
Caption: Logical flow for balancing substrate stability (Ortho-effect) with solvent selection to avoid thermal failure modes.
Module 4: FAQs & Troubleshooting
Q: My product precipitates as an oil that solidifies into a rock. How do I handle this? A: This is "oiling out," common when the reaction temperature is near the product's melting point.
-
Fix: Maintain the reaction temperature 10°C above the melting point of the intermediate until conversion is complete. Then, cool slowly (10°C/hour) with vigorous stirring to induce crystallization rather than amorphization.
Q: I switched from Chlorine to Fluorine leaving group, and the reaction turned black. A: Fluorine is much more reactive. You likely generated a massive exotherm that spiked the internal temperature, triggering decomposition/polymerization.
-
Fix: When switching to F-nitrobenzoic acids, reduce your initial temperature by 30-40°C compared to the Cl-analog. Add the nucleophile dropwise to control heat evolution.
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Retrieved from
-
Li, H., et al. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. SciELO/J. Braz. Chem. Soc. Retrieved from
-
Crisan, M., & Vlase, G. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. Journal of Thermal Analysis and Calorimetry. Retrieved from
-
Zhang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. NIH/PubMed Central. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Will the following SN2 reaction proceed more rapidly in DMSO or H... | Study Prep in Pearson+ [pearson.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
Executive Summary
You are encountering solubility difficulties with 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid (BMNBA) because it presents a classic "Hydrophobic Weak Acid" profile.[1][2][3] Its structure combines a lipophilic tail (benzyl-methyl-amino) with a polar head (nitro-benzoic acid).[1][2][3]
In neutral water (pH 7) or acidic media, the molecule exists primarily in its protonated, uncharged state, leading to aggregation and precipitation.[2] True solubility is only achieved by ionizing the carboxylic acid (pH > pKₐ) or by shielding the hydrophobic domain (cosolvents/cyclodextrins).[2][3]
This guide provides three validated workflows to resolve this, ranging from basic chemical adjustment to advanced formulation for biological assays.
Module 1: The Chemical Solution (pH Adjustment)
Issue: “The powder floats on water or forms a suspension but won’t dissolve.”
Diagnosis: The compound is in its free acid form.[2] The calculated pKₐ of the benzoic acid moiety in this derivative is approximately 3.5 – 3.8 (lowered by the electron-withdrawing nitro group). At pH values below 5.0, the solubility is driven by the intrinsic solubility (
The Fix: Convert the free acid into a water-soluble salt (Benzoate).[1][2]
Protocol A: In-Situ Salt Formation
Best for: Chemical synthesis, stock solution preparation.[1][2]
-
Calculate Molar Equivalents:
-
Dissolution Step:
-
Buffering (Critical):
Module 2: Biological Assay Formulation (Cosolvents)
Issue: “It precipitates when I add my DMSO stock to the cell culture media.”
Diagnosis: This is the "Solvent Shift" or "Crash-out" effect.[1][2] You are moving from a solvent with high solubilizing power (DMSO) to a highly aqueous environment.[1][2] The hydrophobic benzyl tail drives rapid aggregation before the molecule can equilibrate.
The Fix: Use a "Spiking" protocol with intermediate polarity or surfactants.
Protocol B: The DMSO "Spiking" Method
Best for: In vitro assays, IC50 determination.
| Parameter | Recommendation | Reason |
| Primary Solvent | DMSO (Anhydrous) | Dissolves both polar nitro and lipophilic benzyl groups.[1][2][3] |
| Stock Conc. | 10 mM - 50 mM | High enough to allow large dilution factors.[1][2] |
| Max DMSO % | < 0.5% (v/v) | Avoids cytotoxicity in most cell lines.[1][2] |
| Additives | Tween-80 (0.05%) | Prevents micro-crystal formation during dilution.[1][2][3] |
Step-by-Step Workflow:
-
Dissolve BMNBA in 100% DMSO to create a 50 mM Master Stock .[2]
-
Pre-dilution Step: Do not add the Master Stock directly to the culture well.[2]
-
Prepare an "Intermediate Working Solution" by diluting the Master Stock 1:10 into PBS containing 0.5% Tween-80 .
-
Result: This creates a stable micellar dispersion.[2]
-
-
Final Addition: Add the Intermediate Solution to your cell media.
Module 3: Advanced Delivery (Cyclodextrins)
Issue: “I need to inject this in vivo or use high concentrations without DMSO.”
Diagnosis: Simple pH adjustment is risky for in vivo work (buffer capacity of blood may precipitate the drug), and cosolvents cause pain/toxicity.[2]
The Fix: Encapsulate the hydrophobic benzyl tail inside a Cyclodextrin (CD) cavity.
Protocol C: HP-β-CD Complexation
Best for: Animal studies, high-concentration aqueous stocks.[2][3]
-
Prepare Vehicle: Dissolve 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2][3]
-
Add Compound: Add BMNBA powder to the vehicle.[2]
-
Energy Input: Sonicate for 30 minutes at 40°C.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[2]
Troubleshooting Logic Map
Use the following decision tree to select the correct protocol for your specific constraint.
Figure 1: Decision matrix for solubilizing BMNBA based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: Why is the solution yellow? Is it degrading? A: The yellow color is normal. Nitrobenzoic acid derivatives are chromophores (often used in dye synthesis).[1][2] The color intensity may increase at higher pH (formation of the benzoate anion), which increases conjugation. This is a physical property, not degradation.
Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and may interfere with hydrogen bonding if you are studying protein binding.[2] Furthermore, ethanol evaporates faster, potentially leading to concentration changes during long assays.[2] DMSO is preferred for stability.[2]
Q3: What is the estimated LogP of this molecule? A: While experimental data is specific to the exact methyl/benzyl configuration, structural analogs suggest a LogP between 3.2 and 3.8 . This confirms it is highly lipophilic and explains the poor water solubility without ionization.[2]
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[2][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link
-
Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for nitrobenzoic acid derivative solubility behavior). Link[2]
-
PubChem Compound Summary. (2024). 4-(Methylamino)-3-nitrobenzoic acid (Structural Analog Data). National Library of Medicine.[2] Link[1][2]
Sources
- 1. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 2. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
Technical Analysis Guide: 1H NMR Characterization of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
Executive Summary: The "Rotamer Trap" in Nitro-Anilines
Characterizing 4-[benzyl(methyl)amino]-3-nitrobenzoic acid presents a specific analytical challenge often overlooked in standard spectral databases: restricted rotation .
Unlike simple benzoic acid derivatives, the steric clash between the bulky ortho-nitro group and the N-benzyl-methylamine moiety forces the amine out of planarity. In standard solvents like Chloroform-d (
This guide compares two analytical approaches:
-
Standard Acquisition (
, 298 K): Often insufficient for publication-quality resolution. -
Optimized Acquisition (DMSO-
, 353 K): The recommended method for collapsing rotamers and confirming purity.
Structural Analysis & Assignment Logic
Before analyzing the spectrum, we must establish the proton environment. The molecule contains three distinct aromatic protons with unique electronic influences.
Diagram 1: Proton Assignment & Electronic Environment
Figure 1: Structural breakdown of proton environments. Note that H-5 is significantly upfield relative to H-2 and H-6 due to the electron-donating effect of the amine, despite the ortho-nitro group.
Comparative Analysis: Solvent System & Temperature
The choice of solvent is not merely about solubility; it dictates the observation of conformational isomers.
Table 1: Comparative Spectral Performance
| Feature | Method A: Standard ( | Method B: Optimized (DMSO- | Scientific Rationale |
| Solubility | Moderate to Poor | Excellent | The polar nitro/acid groups require polar aprotic solvents for full dissolution. |
| Acid Proton (-COOH) | Often invisible or extremely broad (10-12 ppm) | Sharp/Broad Singlet (~13.0 ppm) | DMSO forms strong H-bonds with the acid, stabilizing the proton signal. |
| N-Methyl Signal | Broad hump or split peaks (Rotamers) | Sharp Singlet | High temperature provides energy to overcome the rotational barrier of the C-N bond. |
| Benzyl Methylene | AB System or split singlets | Sharp Singlet | Rapid exchange at high temp averages the chemical environment. |
| Suitability | Quick check for organic soluble impurities | Publication / Purity Assay | Method B eliminates ambiguity caused by restricted rotation. |
The "Rotamer" Mechanism
In
-
Result: You may see two sets of signals (e.g., two N-Me singlets in a 60:40 ratio).
-
False Negative: Inexperienced analysts often reject this batch as "impure."
-
Solution: Heating to 80°C (353 K) in DMSO-
increases the rotation rate ( ), causing the signals to coalesce into a single, sharp average.
Experimental Protocol: Optimized Characterization
To ensure reproducibility and valid comparisons against literature, follow this rigorous protocol.
Diagram 2: Workflow for Definitive Assignment
Figure 2: Decision tree for handling restricted rotation in nitro-aniline derivatives.
Step-by-Step Methodology
-
Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL DMSO-
. Ensure the solution is clear yellow/orange. -
Lock & Shim: Lock onto DMSO. Shim carefully.
-
Preliminary Scan (298 K): Run 16 scans. Check the N-Methyl region (~2.8 ppm) and Benzyl
(~4.5 ppm).-
Observation: If these appear as doublets or broad humps, do not integrate . Proceed to VT NMR.
-
-
VT Experiment:
-
Set probe temperature to 353 K (80°C).
-
Allow 10 minutes for thermal equilibration (critical to prevent convection currents which ruin shimming).
-
Re-shim the sample at temperature.
-
-
Final Acquisition: Run 16-32 scans.
-
Processing: Reference the residual DMSO quintet to 2.50 ppm.
Expected Data & Interpretation
The following data represents the coalesced spectrum (Method B).
Table 2: Chemical Shift Data (DMSO- , High Temp)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| COOH | ~13.0 | br s | 1H | - | Carboxylic Acid |
| H-2 | 8.35 | d | 1H | 2.0 | Ar-H (Ortho to NO2) |
| H-6 | 8.05 | dd | 1H | 8.8, 2.0 | Ar-H (Ortho to COOH) |
| Ph | 7.30 - 7.40 | m | 5H | - | Benzyl Aromatics |
| H-5 | 7.15 | d | 1H | 8.8 | Ar-H (Ortho to Amine) |
| 4.55 | s | 2H | - | Benzyl Methylene | |
| 2.90 | s | 3H | - | N-Methyl |
Note: Chemical shifts are estimated based on substituent additivity rules and analogous nitro-aniline systems [1, 2].
Validation Checks (Self-Validating System)
-
The "Nitro Effect": H-2 must be the most downfield aromatic proton (singlet appearance, small meta coupling). If H-6 is further downfield, check if the nitro group is actually at position 3.
-
Integration Ratio: The ratio of the N-Methyl singlet (3H) to the Benzyl Methylene (2H) must be exactly 1.5:1. Deviations suggest solvent overlap or impurities.
-
H-5 Shielding: H-5 must be significantly upfield of H-2/H-6. If all three are >8.0 ppm, the amine is likely protonated (salt form) or the amine substitution failed.
References
-
Substituent Effects in Nitro-Anilines
-
Rotameric Behavior in N-Benzyl Systems
- Title: Supplementary Information: Photoredox-catalyzed production of N-benzyl-anilines.
- Source: Macmillan Group, Princeton University (N
-
URL:[Link] (See page 34 for specific examples of N-benzyl-N-methyl-2-nitroaniline rotamers in NMR).
-
Solvent Impurities & Reference Data
- Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Source: Organometallics (ACS).
-
URL:[Link]
Sources
A Comparative Guide to the LC-MS/MS Fragmentation of 4-[Benzyl(methyl)amino]-3-nitrobenzoic Acid
Abstract
This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis of fragmentation pathways under both positive and negative electrospray ionization (ESI) modes. We will explore the causal relationships behind experimental choices, propose detailed analytical protocols, and use predictive fragmentation to illustrate how LC-MS/MS can serve as a powerful tool for the structural confirmation and characterization of complex aromatic molecules.
Introduction: The Analytical Challenge
This compound is a multifaceted organic molecule featuring several key functional groups that influence its chemical behavior and analytical signature: a tertiary amine, a benzyl group, a nitro group, and a carboxylic acid. This structural complexity makes it an excellent candidate for analysis by LC-MS/MS, a technique renowned for its sensitivity and specificity. Understanding its fragmentation pattern is crucial for unambiguous identification in complex matrices, such as in metabolite identification studies, impurity profiling, or synthetic chemistry quality control. This guide compares the fragmentation data obtained from positive versus negative ionization modes to provide a comprehensive analytical picture.
Proposed LC-MS/MS Methodology
The goal of the methodology is to achieve efficient chromatographic separation and induce characteristic fragmentation for confident structural elucidation. The choices outlined below are based on established principles for the analysis of polar, aromatic compounds.[1][2]
Liquid Chromatography (LC) Parameters
The rationale for a reversed-phase method is its excellent suitability for retaining and separating moderately polar aromatic compounds from complex mixtures.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is critical as it acidifies the mobile phase, promoting protonation of the analyte for effective ionization in positive ESI mode.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Tandem Mass Spectrometry (MS/MS) Parameters
A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which are invaluable for assigning elemental compositions to fragment ions.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.
-
Capillary Voltage: +3.5 kV (Positive Mode) / -3.0 kV (Negative Mode).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: Data-Dependent Acquisition (DDA). Precursor ions are selected for collision-induced dissociation (CID) with a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process from sample preparation to data analysis.
Caption: High-level workflow for LC-MS/MS analysis.
Fragmentation Pattern Analysis
The fragmentation of this compound (Molecular Formula: C₁₅H₁₄N₂O₄; Monoisotopic Mass: 286.0954 Da) is dictated by its constituent functional groups. The most labile bonds are typically adjacent to heteroatoms (O, N) and the aromatic ring system.
Positive Ion Mode (ESI+) Fragmentation
In ESI+ mode, the molecule readily protonates, likely at the tertiary amine nitrogen, to form the precursor ion [M+H]⁺ at m/z 287.1027 . The fragmentation of this ion is dominated by cleavages that lead to stable, resonance-stabilized product ions.
-
Dominant Fragmentation: Formation of the Tropylium Ion: The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond.[3][4] This results in the formation of a highly stable tropylium cation at m/z 91.0542 (C₇H₇⁺).[5][6] This fragment is often the base peak in the spectrum and is a definitive indicator of the benzyl moiety.
-
Loss of Water: The carboxylic acid group can readily lose a molecule of water (H₂O, 18.0106 Da) following protonation, yielding a fragment at m/z 269.0921 .[7]
-
Loss of the Nitro Group: A neutral loss of the nitro group (NO₂, 45.9929 Da) can occur, leading to a fragment at m/z 241.1098 . This is a common fragmentation for aromatic nitro compounds.[8]
-
Decarboxylation: The loss of the entire carboxylic acid group as a radical (•COOH, 45.0022 Da) can also be observed, producing an ion at m/z 242.1005 .
Negative Ion Mode (ESI-) Fragmentation
In ESI- mode, the acidic proton of the carboxylic acid is lost, forming the deprotonated precursor ion [M-H]⁻ at m/z 285.0881 . Fragmentation in this mode provides complementary structural information.
-
Dominant Fragmentation: Decarboxylation: The most facile fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 43.9898 Da).[9][10] This is expected to be the most intense fragment ion, appearing at m/z 241.0983 . Its presence is a strong confirmation of the carboxylic acid functionality.
-
Loss of Methyl Radical: Cleavage of the N-methyl bond can result in the loss of a methyl radical (•CH₃, 15.0235 Da), yielding a fragment at m/z 270.0646 .
-
Loss of Nitro Group: Similar to positive mode, the loss of a nitro radical (•NO₂, 46.0055 Da) can occur from the deprotonated precursor, resulting in an ion at m/z 239.0826 .
Proposed Fragmentation Pathways Diagram
Caption: Predicted fragmentation of the target analyte.
Comparative Analysis: Positive vs. Negative Ion Mode
A direct comparison of the data from both ionization modes provides a more complete and confident structural assignment than either mode alone. The key diagnostic fragments are summarized below.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Information Confirmed |
| Positive (ESI+) | 287.1027 | 91.0542 | C₈H₈N₂O₂ | Benzyl Group |
| 269.0921 | H₂O | Carboxylic Acid | ||
| 241.1098 | •NO₂ | Nitro Group | ||
| Negative (ESI-) | 285.0881 | 241.0983 | CO₂ | Carboxylic Acid |
| 270.0646 | •CH₃ | Methylamino Group |
Key Insights from the Comparison:
-
Complementary Information: Positive mode is exceptionally effective at confirming the presence of the benzyl group via the highly stable m/z 91 tropylium ion.[5] Conversely, negative mode provides an unambiguous marker for the carboxylic acid through the characteristic and dominant loss of CO₂.[9]
-
Diagnostic Power: The presence of the m/z 91 fragment in ESI+ and the loss of 44 Da in ESI- are strong, complementary pieces of evidence. A compound lacking the benzyl group would not produce the m/z 91 ion, while a corresponding ester or amide would not exhibit the facile loss of CO₂ in negative mode.
-
Confirmation of Minor Groups: Losses corresponding to the nitro and methyl groups are observable in both modes, providing further layers of structural confirmation.
Conclusion
The LC-MS/MS analysis of this compound demonstrates the power of using complementary ionization modes for comprehensive structural characterization. By leveraging a robust reversed-phase LC method coupled with high-resolution tandem mass spectrometry, we can predict and interpret distinct fragmentation patterns. In positive ion mode, the formation of the tropylium ion (m/z 91) serves as the primary diagnostic fragment for the benzyl moiety. In negative ion mode, a dominant neutral loss of carbon dioxide (44 Da) unequivocally confirms the carboxylic acid group. Together, these data points create a self-validating system, allowing researchers to identify this and structurally related molecules with a high degree of confidence. This guide provides the foundational logic and experimental framework necessary for tackling the analysis of similarly complex molecules in a research and development setting.
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Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1272, 64-73. [Link]
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Wang, Y., et al. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 30(7), 1234. [Link]
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Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]
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ResearchGate. (n.d.). Fragmentation of N‐benzyl‐substituted five‐membered nitriles (Bn = benzyl). [Link]
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Al-Qassab, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
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Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 18(11), 1239-1249. [Link]
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Harley-Mason, J., Toube, T. P., & Williams, D. H. (1966). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]
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Doroshenko, V. M., et al. (2015). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 70, 832-837. [Link]
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Rodil, R., et al. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 387(6), 2219-2225. [Link]
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-
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-
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-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. PubChem. [Link]
-
Chemistry Scholars. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]
-
NIST. (n.d.). 4-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. [Link]
-
Husser, T., & Müller, M. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB Applications in Chemical Engineering. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-nitrobenzoate. PubChem. [Link]
-
Bristow, T. (2016). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Strathclyde. [Link]
-
Loo, R. R. O., et al. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 18(11), 1941-1952. [Link]
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HPLC method development for 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid purity
The user wants a comprehensive guide on developing an HPLC method for the purity of 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid.
Here's a breakdown of the requirements and how I'll address them:
Topic: . Content Type: Publish Comparison Guides. This means I need to compare different approaches (e.g., different columns, mobile phases) and justify the final choice with data. Audience: Researchers, scientists, and drug development professionals. The tone should be expert, technical, and authoritative. Core Directive (Autonomy): I have full editorial control and should not use a rigid template. I need to design a structure that best explains the technical process. Scientific Integrity & Logic (E-E-A-T):
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Expertise & Experience: Explain the "why" behind choices, not just the "what."
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Trustworthiness: The described protocol should be self-validating. This points towards including forced degradation studies and referencing ICH guidelines.
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Authoritative Grounding & Comprehensive References: I must use in-text citations and create a full reference list with working URLs.
Visualization & Formatting:
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Data Presentation: Use tables to summarize quantitative data.
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Experimental Protocols: Provide detailed, step-by-step methodologies.
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Mandatory Visualization: Create Graphviz diagrams for workflows or relationships. I need to adhere to specific DOT language specifications (width, color contrast, etc.).
My Plan:
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Introduction: Start by establishing the importance of purity analysis for a pharmaceutical-related compound like the one specified. Briefly introduce HPLC as the technique of choice.
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Method Development Strategy (The "Comparison" part):
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Workflow Diagram: Create a Graphviz diagram illustrating the overall systematic approach: Initial Screening -> Optimization -> Validation.
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Phase 1: Initial Screening:
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Protocol: Detail a step-by-step protocol for screening different columns (e.g., C18 vs. Phenyl-Hexyl) and organic modifiers (Acetonitrile vs. Methanol).
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Rationale: Explain why these are good starting points. C18 is the workhorse, but the aromatic nature of the analyte makes a Phenyl column a logical alternative to explore π-π interactions. ACN and MeOH are the most common RP solvents with different selectivities.
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Data Table: Create a hypothetical but realistic data table comparing Retention Time, Peak Shape (Tailing Factor), Resolution, and Efficiency (Theoretical Plates).
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Interpretation: Analyze the hypothetical data to justify the selection of the best column/solvent combination to move forward with.
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Phase 2: Optimization:
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Protocol: Detail the protocol for optimizing the mobile phase pH and the gradient profile.
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Rationale: Explain the critical role of pH for an ionizable compound (the carboxylic acid group). Controlling pH is key to achieving good peak shape and stable retention.[1][2][3][4]
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Data Table: Create a data table showing the effect of different pH values on Retention Time, Peak Shape, and Resolution.
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Interpretation: Explain how the data leads to the selection of the optimal pH.
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Method Validation (The "Trustworthiness" part):
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Forced Degradation: This is the cornerstone of a stability-indicating method.
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Workflow Diagram: Create a Graphviz diagram showing the process of subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) and analyzing the results to prove specificity.
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Protocol: Provide a high-level protocol for conducting these forced degradation studies.[5][6][7]
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Rationale & Acceptance Criteria: Explain that the goal is to prove the method can separate the intact drug from all potential degradation products, as required by ICH guidelines.[5][8][9]
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Final Optimized Method: Present the final, optimized method parameters in a clear, summary table.
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References: Compile all cited sources into a numbered list with titles, sources, and clickable URLs. I will use the search results to find authoritative sources like ICH guidelines, FDA documents, and reputable scientific journals or vendor application notes.
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label = "..." for nodes and clusters.
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caption directly below the dot block.
By following this structured plan, I can create a guide that is autonomous in its structure, scientifically sound, well-referenced, and formatted according to all the user's detailed requirements.## A Comparative Guide to HPLC Method Development for Purity Determination of this compound
This guide presents a comprehensive, systematic approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. Moving beyond a simple procedural outline, this document delves into the scientific rationale behind each experimental choice, comparing alternative chromatographic conditions to arrive at a validated method suitable for the rigorous demands of pharmaceutical quality control.
The Imperative of Purity: Foundational Principles
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not negotiable. Impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly selective and validated analytical method is required to ensure that all potential impurities and degradation products can be separated and quantified.[6][8] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique for this purpose due to its high resolving power and versatility.[10] This guide will walk through the development of such a method, from initial screening to final validation, in line with international regulatory expectations.[11][12]
Analyte Characterization: The Blueprint for Method Development
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. For this compound, the key attributes guiding our strategy are:
-
Structure and Polarity: The molecule possesses a moderately polar carboxylic acid group, a polar nitro group, and non-polar benzyl and phenyl rings. This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP-HPLC) chromatography.
-
pKa (Acid Dissociation Constant): The carboxylic acid group is the primary ionizable functional group, with an estimated pKa value in the range of 3.5-4.5. The mobile phase pH will be a critical parameter to control, as the ionization state of the analyte directly affects its retention and peak shape on an RP column.[1][2][3][4] To ensure reproducible retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 units away from the analyte's pKa.[4]
-
UV Absorbance: The presence of multiple aromatic rings and a nitro group (a strong chromophore) indicates that the molecule will be strongly UV-active. This allows for sensitive detection using a standard photodiode array (PDA) or UV detector. A preliminary UV scan would be performed to identify the wavelength of maximum absorbance (λmax) for optimal signal-to-noise.
A Systematic Workflow for Method Development
The development of a robust HPLC method is an iterative process of screening, optimization, and validation. The logical progression is designed to efficiently identify the most effective and reliable conditions.
Figure 2: Logical workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
-
Stress Conditions: Expose separate solutions of the drug substance (approx. 0.1 mg/mL) to the following conditions, aiming for 5-20% degradation:[7]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105 °C for 72 hours, then dissolved.
-
Photolytic: Solution exposed to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Neutralize the acid and base samples where appropriate. Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
-
Evaluation: Use a PDA detector to assess peak purity of the main analyte peak in each chromatogram. The method is deemed stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.
Final Optimized and Validated Method
The culmination of the development and optimization process is a final, robust method ready for full validation according to ICH Q2(R1) guidelines. [11][12][13]
| Parameter | Optimized Condition |
|---|---|
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 40% B to 70% B in 15 min, then a 5 min wash at 95% B, and re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | PDA at λmax (e.g., 254 nm) |
| Injection Volume | 5 µL |
Conclusion
This guide has demonstrated a comparative and systematic approach to developing a scientifically sound, stability-indicating HPLC method for the purity determination of this compound. By comparing different stationary phases and optimizing critical parameters like mobile phase pH based on the analyte's chemical properties, we established a final method with superior selectivity and peak shape. The integration of forced degradation studies ensures the method is robust and fit-for-purpose, capable of reliably separating the main compound from all potential impurities and degradants, thereby meeting the stringent requirements of the pharmaceutical industry.
References
- Vertex AI Search. (n.d.).
- Ijarsct. (2025, April 15).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 21, 2026.
- Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved February 21, 2026.
- Patel, R. B., et al. (2015).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Restek. (n.d.). HPLC Column Selection Guide. Retrieved February 21, 2026.
- PubMed. (2009, December 30).
- Chemical Science International Journal. (2024, June 5). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form.
- Moravek. (2024, December 3).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 21, 2026.
- Industry News. (2023, December 27).
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Contract Laboratory. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Retrieved February 21, 2026.
- Journal of Food and Drug Analysis. (n.d.).
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved February 21, 2026.
- ICH. (n.d.). Quality Guidelines. Retrieved February 21, 2026.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2025, June 6).
- ResearchGate. (2025, August 7).
- PMC. (2022, July 5).
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 21, 2026.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved February 21, 2026.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?.
- ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved February 21, 2026.
- LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
- HALO Columns. (n.d.).
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved February 21, 2026.
- PubChem. (n.d.). Methyl 4-(benzylamino)
- iosrphr.org. (2024, September 11).
- Agilent Technologies. (n.d.).
- YMC CO., LTD. (n.d.). Guides for method development. Retrieved February 21, 2026.
- American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- LCGC International. (2026, February 16).
- PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved February 21, 2026.
- TradeIndia. (n.d.). Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98%. Retrieved February 21, 2026.
- BenchChem. (n.d.). A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved February 21, 2026.
- CymitQuimica. (n.d.). CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid. Retrieved February 21, 2026.
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Comparing reactivity of N-methyl vs N-H benzylamino nitrobenzoic acids
An In-Depth Comparative Guide to the Reactivity of N-methyl vs. N-H Benzylamino Nitrobenzoic Acids
Abstract
In the landscape of medicinal chemistry and materials science, the subtle modification of a functional group can profoundly alter a molecule's chemical behavior. This guide presents a comprehensive comparative analysis of two closely related compounds: 4-(benzylamino)-3-nitrobenzoic acid (the 'N-H' analog) and 4-(N-benzyl-N-methylamino)-3-nitrobenzoic acid (the 'N-methyl' analog). We delve into the fundamental electronic and steric differences imparted by the N-methylation of the amino bridge and predict how these changes influence reactivity in key chemical transformations. This analysis is supported by detailed theoretical discussions and validated through proposed experimental protocols, offering researchers a predictive framework for their synthetic strategies.
Theoretical Framework: The Dueling Influences of Sterics and Electronics
The reactivity of an aromatic ring is a finely tuned balance between the electronic (inductive and resonance) and steric effects of its substituents. In the case of our subject molecules, the benzene ring is decorated with three groups whose directing influences are in competition: the amino group, the nitro group, and the carboxylic acid group.
-
Amino Group (-NHR / -NRR'): This group is a powerful activator and an ortho, para-director due to the lone pair on the nitrogen atom, which can be donated into the aromatic pi-system (+M or resonance effect).[1] Alkylation of the nitrogen, replacing a hydrogen with a methyl group, enhances its electron-donating inductive effect (+I), which should, in principle, make the aromatic ring more nucleophilic and thus more reactive towards electrophiles.[2]
-
Nitro Group (-NO₂): A potent deactivating group and a meta-director due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects.[3]
-
Carboxylic Acid Group (-COOH): Also a deactivating, meta-directing group, primarily through its inductive electron-withdrawing effect.[4]
The primary determinant of regioselectivity in electrophilic aromatic substitution (EAS) will be the most powerful activating group, the benzylamino moiety.[5] It directs incoming electrophiles to the positions ortho and para to itself. The para position is blocked by the carboxylic acid, and one ortho position is occupied by the nitro group. This leaves the C-5 position as the most probable site for electrophilic attack.
The introduction of a methyl group on the nitrogen atom introduces two critical, opposing effects:
-
Enhanced Electronic Activation: The methyl group is electron-donating, pushing more electron density onto the nitrogen and, by extension, into the aromatic ring. This should increase the rate of electrophilic aromatic substitution.
-
Increased Steric Hindrance: The methyl group is significantly bulkier than a hydrogen atom. This steric bulk can hinder the approach of reagents to the nearby C-5 position.[6][7] Furthermore, it can force the N-benzyl-N-methylamino group out of planarity with the benzene ring, which would disrupt the n-π orbital overlap and reduce the electron-donating resonance effect, thereby deactivating the ring compared to a planar conformation.[2]
This duality between enhanced electronic donation and increased steric hindrance is the central theme of this comparative guide.
Caption: Competing electronic and steric influences on the benzoic acid ring.
Synthesis of N-H and N-Methyl Analogs
A robust comparison requires a reliable synthetic route to both target compounds. The following protocols are based on established nucleophilic aromatic substitution and N-alkylation methodologies.[8][9]
Synthesis Workflow
Caption: General synthetic pathway for the N-H and N-methyl analogs.
Experimental Protocol: Synthesis of 4-(benzylamino)-3-nitrobenzoic acid (N-H Analog)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid (1.0 eq) and benzylamine (2.2 eq) in a suitable high-boiling point solvent like DMSO or NMP.
-
Heating: Heat the mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Acidification: Carefully acidify the aqueous mixture with 2M HCl until the pH is approximately 3-4. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Experimental Protocol: Synthesis of 4-(N-benzyl-N-methylamino)-3-nitrobenzoic acid (N-Methyl Analog)
This protocol is adapted from copper-hydride catalyzed N-methylation procedures.[9]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the synthesized 4-(benzylamino)-3-nitrobenzoic acid (1.0 eq), a copper catalyst such as (CAAC)CuCl (2.5 mol %), and paraformaldehyde (3.0 eq).[9]
-
Solvent and Reagent Addition: Add a suitable solvent like n-butyl ether. Then, add the reducing agent, such as polymethylhydrosiloxane (PMHS) (3.0 eq).
-
Heating: Heat the reaction mixture to 80-90 °C for 18-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture and filter it through a pad of celite to remove the catalyst. The solvent can be removed under reduced pressure. The resulting crude product should be purified using column chromatography on silica gel to isolate the desired N-methylated compound.
Comparative Reactivity Analysis: Proposed Experiments
To objectively compare the reactivity, we propose two key experiments targeting different reactive centers of the molecules: electrophilic substitution on the aromatic ring and esterification of the carboxylic acid.
Experiment A: Electrophilic Aromatic Substitution (Bromination)
This experiment will probe the nucleophilicity of the aromatic ring.
Hypothesis: The N-methyl analog will react faster than the N-H analog due to the enhanced electron-donating character of the N-methylamino group. Substitution will occur at the C-5 position for both molecules.
Caption: Parallel workflow for the comparative bromination experiment.
Protocol: Comparative Bromination
-
Preparation: Prepare two separate solutions by dissolving equimolar amounts of the N-H analog and the N-methyl analog in glacial acetic acid in two identical flasks.
-
Reagent Addition: At room temperature, add a solution of bromine (1.05 eq) in acetic acid dropwise and simultaneously to both flasks with stirring.
-
Monitoring: At regular time intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to visualize the consumption of starting material and the formation of the product.
-
Quenching and Isolation: Once the reaction in the faster flask has reached completion (as indicated by TLC), quench both reactions by pouring them into an aqueous solution of sodium thiosulfate. Collect the precipitated solids by filtration, wash with water, and dry.
-
Analysis: Analyze the crude products by ¹H NMR to confirm the regiochemistry of bromination and determine the yield for each reaction. The rate of reaction can be qualitatively or quantitatively assessed by comparing the TLC plates over time or by using techniques like HPLC.
Experiment B: Fischer Esterification
This experiment will compare the reactivity of the carboxylic acid group. The acidity, and thus electrophilicity, of the carboxylic acid is influenced by the electronic effects of the substituents on the ring.[10]
Hypothesis: The N-H analog will undergo esterification more readily than the N-methyl analog. The stronger electron-donating effect of the N-methyl group will reduce the partial positive charge on the carboxylic carbon, making it a weaker electrophile.
Protocol: Comparative Esterification
-
Reaction Setup: In two identical round-bottom flasks equipped for reflux, place equimolar amounts of the N-H and N-methyl analogs.
-
Reagent Addition: Add a large excess of anhydrous methanol to each flask, followed by a catalytic amount of concentrated sulfuric acid (e.g., 5 mol %).
-
Heating and Monitoring: Heat both mixtures to reflux. Monitor the progress of both reactions by TLC, looking for the appearance of the less polar ester product spot.
-
Work-up: After a set period (e.g., 4 hours), cool the reactions. Neutralize the acid catalyst with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Calculate the conversion or isolated yield for each reaction to compare their efficiencies.
Predicted Data and Interpretation
The proposed experiments are designed to yield quantitative data that directly reflects the electronic and steric differences between the two molecules.
| Experiment | Parameter | N-H Analog (Predicted Outcome) | N-Methyl Analog (Predicted Outcome) | Rationale |
| A: Bromination | Reaction Rate | Moderate | Faster | The +I effect of the methyl group increases the ring's nucleophilicity.[2] |
| Yield | High | Potentially lower than N-H | Steric hindrance from the methyl group may impede the approach of the electrophile to the C-5 position.[6][7] | |
| B: Esterification | Reaction Rate / Yield | Higher | Lower | The stronger electron-donating N-methyl group reduces the electrophilicity of the carboxylic acid carbon. |
| Spectroscopy | ¹H NMR (Aromatic) | Distinct aromatic signals | Similar pattern, potential upfield shift due to increased electron density. | Increased electron donation from the N-methyl group shields the aromatic protons. |
| Acidity | pKa of -COOH | Lower (More acidic) | Higher (Less acidic) | The N-methyl group is more electron-donating, destabilizing the carboxylate conjugate base.[11] |
Conclusion
The N-methylation of 4-(benzylamino)-3-nitrobenzoic acid introduces a fascinating interplay of competing effects. While the inductive electron-donating nature of the methyl group is expected to enhance the reactivity of the aromatic ring towards electrophilic substitution, its steric bulk may simultaneously offer a kinetic barrier and potentially disrupt the resonance stabilization. Conversely, this same electron-donating property is predicted to decrease the reactivity of the carboxylic acid group toward nucleophilic attack.
For researchers in drug development, these differences are critical. A change in reactivity can affect not only the synthesis of a target molecule but also its metabolic stability and interaction with biological targets. This guide provides a logical framework and actionable experimental protocols to probe these differences, allowing for a more informed and predictive approach to chemical synthesis and molecular design.
References
- BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide. BenchChem.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- Haiyang, C., et al. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. Sustainable Circular Now.
- Buncel, E., et al. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions....
- Chemistry LibreTexts. (2022). 16.
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
- Krygowski, T. M., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
- Michigan State University Department of Chemistry.
- BenchChem Technical Support. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomer Acidity. BenchChem.
- BenchChem Technical Support. (2025). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. BenchChem.
- Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids.
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Crystal Engineering Guide: 3-Nitro-4-aminobenzoic Acid (3,4-NABA) Derivatives
Executive Summary
3-Nitro-4-aminobenzoic acid (3,4-NABA) , also known as 4-amino-3-nitrobenzoic acid (CAS: 1588-83-6), represents a critical class of "push-pull" chromophores. Unlike its parent compound, 4-aminobenzoic acid (PABA), 3,4-NABA features a nitro group ortho to the amine. This structural modification introduces an intramolecular hydrogen bond that "locks" the molecular conformation, significantly altering its solid-state packing, solubility, and non-linear optical (NLO) potential.
This guide compares the crystal engineering potential of 3,4-NABA against standard alternatives (PABA and simple nitrobenzoates), focusing on how derivatization (esterification and salt formation) overcomes the "centrosymmetric trap" inherent to carboxylic acids.
Part 1: Structural Baseline & Comparative Analysis
The "Conformational Lock" Mechanism
The defining feature of 3,4-NABA is the interaction between the electron-donating amine (
-
PABA (Alternative): The amine group is free to rotate, maximizing intermolecular hydrogen bonding opportunities with solvent or neighboring molecules.
-
3,4-NABA (Product): The ortho-nitro group forms a strong intramolecular hydrogen bond (
). This planarizes the molecule and reduces the nucleophilicity of the amine, making it less likely to participate in intermolecular networks unless forced by strong co-formers.
Impact on Performance:
-
Solubility: 3,4-NABA exhibits lower solubility in polar protic solvents compared to PABA due to the "hidden" donor capability of the amine.
-
Electronic Structure: The planarized
-system enhances charge transfer (CT), increasing hyperpolarizability ( ) for NLO applications.
Comparative Packing Motifs
The primary challenge in using benzoic acid derivatives for NLO applications (like Second Harmonic Generation) is their tendency to crystallize in centrosymmetric space groups (e.g.,
| Feature | Parent: 3,4-NABA | Derivative A: Methyl Ester | Derivative B: Pyridinium Salt |
| Primary Synthon | Carboxylic Acid Dimer ( | Charge-Assisted H-Bond | |
| Symmetry | Centrosymmetric (Inactive NLO) | Non-Centrosymmetric (High NLO) | Tunable (Chiral Counterions) |
| Lattice Stability | High (Strong H-bonds) | Medium (Van der Waals/Dipole) | High (Ionic/Coulombic) |
| Melting Point | >280 °C (Decomposes) | 204–206 °C | Variable |
Critical Insight: To unlock the NLO potential of 3,4-NABA, you must break the carboxylic acid dimer. This is best achieved by esterification (blocking the donor) or co-crystallization (introducing a competitive acceptor like a pyridine ring).
Part 2: Experimental Protocols
Protocol: Synthesis of Non-Centrosymmetric Ester Derivatives
Objective: Synthesize Methyl 4-amino-3-nitrobenzoate to disrupt the centrosymmetric acid dimer.
Reagents:
-
3-Nitro-4-aminobenzoic acid (5.0 g)
-
Methanol (anhydrous, 50 mL)
-
Sulfuric acid (catalytic, 2 mL)
Workflow:
-
Reflux: Dissolve 3,4-NABA in methanol. Add
dropwise. Reflux at 65°C for 8 hours. -
Neutralization: Cool to RT. Pour into ice water (200 mL). Neutralize with 10%
until pH ~8. -
Precipitation: The yellow ester precipitate is filtered and washed with cold water.
-
Recrystallization: Dissolve crude solid in hot ethanol. Cool slowly (0.5°C/min) to induce single crystal growth suitable for XRD.
Protocol: Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine if the derivative has crystallized in a polar (active) space group.
-
Crystal Selection: Select a crystal with dimensions approx.
mm. Ensure no visible cracks or twinning under a polarizing microscope. -
Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Data Collection:
-
Refinement: Use SHELXL. Pay specific attention to the Flack parameter if a non-centrosymmetric space group is suspected.
Part 3: Visualization of Crystal Engineering Logic
The following diagram illustrates the decision matrix for engineering 3,4-NABA crystals based on the desired property (Solubility vs. NLO Activity).
Caption: Decision tree for modifying 3-nitro-4-aminobenzoic acid to achieve specific solid-state properties.
Part 4: Data & Specifications
Crystallographic Parameters (Representative)
Comparison of the parent scaffold vs. a representative ester derivative.
| Parameter | 3-Nitro-4-aminobenzoic Acid [1] | Methyl 4-amino-3-nitrobenzoate [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Z (Molecules/Cell) | 4 | 2 or 4 |
| H-Bond Motif | Carboxylic Dimer ( | Amino-Nitro / Amino-Carbonyl |
| Density | ~1.63 g/cm³ | ~1.39 g/cm³ |
*Note: Space group depends heavily on solvent choice; esters often crystallize in
Hydrogen Bond Geometries
The intramolecular "lock" in 3,4-NABA is characterized by specific geometric constraints.
| Interaction | Donor (D) | Acceptor (A) | Distance ( | Angle ( |
| Intramolecular | 2.60 - 2.65 Å | 130° - 140° | ||
| Intermolecular | 2.62 - 2.68 Å | 175° - 180° |
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 4-amino-3-nitro- Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Methyl 4-amino-3-nitrobenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Quah, C. K., et al. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1).[2][3] Acta Crystallographica Section E. (Demonstrates co-crystallization principles). Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
A Researcher's Guide to Safely Handling 4-[Benzyl(methyl)amino]-3-nitrobenzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my aim is to offer not just a set of rules, but a framework for thinking about safety, grounded in the chemical nature of the substance and best laboratory practices. This document is designed to empower you to work safely and effectively, transforming safety protocols from a checklist into an integrated part of your scientific workflow.
A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from information on structurally similar compounds, such as 4-(methylamino)-3-nitrobenzoic acid and various nitrobenzoic acids, as well as established principles for handling aromatic nitro compounds.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a complex molecule, and its hazard profile should be considered by examining its constituent parts: an aromatic carboxylic acid, a tertiary amine, and a nitro group. This structure suggests several potential hazards:
-
Eye and Skin Irritation: Aromatic acids and nitro compounds can be irritating to the skin and eyes. An SDS for the related 4-(methylamino)-3-nitrobenzoic acid suggests it can cause serious eye irritation.[1][2] Similarly, 3-methyl-4-nitrobenzoic acid is classified as a skin and eye irritant.[3]
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] For instance, 4-Nitrobenzoic acid is listed as harmful if swallowed and is a suspected mutagen, carcinogen, and reproductive toxin.[6]
-
Respiratory Irritation: As a powdered solid, there is a risk of aerosolization, which may lead to respiratory tract irritation.[1][7]
-
Reactivity: While not all nitro compounds are explosive, many are energetic and can be reactive, especially at elevated temperatures or in the presence of reducing agents.[8]
A thorough risk assessment of your specific experimental procedure is the first and most critical step before handling this compound.
Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a "one-size-fits-all" matter. It must be tailored to the scale of your work and the specific manipulations you are performing. The following table outlines recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields, disposable nitrile or neoprene gloves, lab coat, and a dust mask or work in a chemical fume hood. | To prevent inhalation of fine powders and protect against skin and eye contact.[1][9] |
| Preparing Solutions | Chemical splash goggles, disposable nitrile or neoprene gloves (consider double gloving), and a lab coat. | To provide enhanced eye protection from splashes of the chemical and solvent.[9][10] |
| Running Reactions (Ambient Temperature) | Chemical splash goggles, disposable nitrile or neoprene gloves, and a lab coat. | Standard protection for handling chemical solutions. |
| Running Reactions (Elevated Temperature or Pressure) | A face shield over chemical splash goggles, heavy-duty gloves (e.g., Butyl rubber), a flame-resistant lab coat, and work in a chemical fume hood. | To protect against potential splashes, rapid solvent boiling, and unforeseen energetic events. Butyl gloves offer excellent resistance to nitro compounds.[11] |
| Handling Large Quantities (>10g) | All of the above, with an emphasis on working in a designated area within a chemical fume hood. | To minimize exposure risk due to the larger amount of material. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off your PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator/Mask (if needed): If you are using a respirator, perform a seal check.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove your gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.[1]
-
Lab Coat: Remove your lab coat by folding it inward on itself, only touching the inside.
-
Eye Protection: Remove your eye protection.
-
Respirator/Mask (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[12]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][12]
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Spill and Waste Disposal Plan
A clear plan for managing spills and waste is essential for maintaining a safe laboratory environment.
Spill Cleanup
-
Small Spills (Solid):
-
Alert others in the area.
-
Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the material in a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Solution):
-
Alert others in the area.
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material in a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
-
Chemical Waste: this compound and its solutions should be disposed of as hazardous chemical waste.[8] Collect it in a clearly labeled, sealed container. Do not mix with other waste streams unless you have confirmed compatibility.[4]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves, paper towels, etc., should be placed in a sealed bag or container and disposed of as hazardous waste.
-
Disposal Method: The preferred method for the disposal of nitroaromatic compounds is often high-temperature incineration by a licensed hazardous waste disposal contractor.[4] Always follow your institution's specific guidelines and local regulations.[13]
Visualizing Your Safety Workflow
To aid in the decision-making process for PPE selection, the following flowchart can be used as a guide.
Sources
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- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. falseguridad.com [falseguridad.com]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
